1,1-Diphenylprop-2-ynylbenzene
Description
Properties
IUPAC Name |
1,1-diphenylprop-2-ynylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h1,3-17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZSHJIXZCGCEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399381 | |
| Record name | Benzene, 1,1',1''-(2-propynylidyne)tris- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6104-51-4 | |
| Record name | 1,1′,1′′-(2-Propynylidyne)tris[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6104-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,1',1''-(2-propynylidyne)tris- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 1,1-Diphenylprop-2-ynylbenzene
Abstract
This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of the novel compound, 1,1-Diphenylprop-2-ynylbenzene. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will explore a robust synthetic methodology, predicated on established Friedel-Crafts principles, and provide an in-depth analysis of the expected spectroscopic and spectrometric data for the target molecule. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Rationale for 1,1-Diphenylprop-2-ynylbenzene
The confluence of a diphenylmethyl moiety and a terminal alkyne within a single molecular framework presents a unique scaffold with potential applications in medicinal chemistry and materials science. The diphenylmethyl group is a common pharmacophore, while the terminal alkyne offers a versatile handle for further functionalization via click chemistry, Sonogashira coupling, and other alkyne-specific transformations. The synthesis of 1,1-Diphenylprop-2-ynylbenzene, therefore, opens avenues for the creation of novel molecular probes, building blocks for complex organic architectures, and potential therapeutic agents.
This guide will detail a proposed synthetic route leveraging the reactivity of a tertiary propargylic alcohol under Friedel-Crafts conditions. Furthermore, a comprehensive characterization profile will be predicted based on established spectroscopic principles and data from analogous structures.
Proposed Synthesis of 1,1-Diphenylprop-2-ynylbenzene
The proposed synthesis of 1,1-Diphenylprop-2-ynylbenzene involves a Friedel-Crafts alkylation of benzene with 1,1-diphenyl-2-propyn-1-ol in the presence of a suitable Lewis acid catalyst. This approach is predicated on the formation of a stabilized tertiary carbocation, which then undergoes electrophilic aromatic substitution.
Synthetic Workflow
The overall synthetic strategy is a two-step process, starting from the commercially available benzophenone.
Caption: Proposed two-step synthesis of 1,1-Diphenylprop-2-ynylbenzene.
Experimental Protocol
Step 1: Synthesis of 1,1-Diphenyl-2-propyn-1-ol (Precursor)
This precursor can be synthesized via the nucleophilic addition of an acetylide to benzophenone.[1]
-
To a solution of ethynylmagnesium bromide (1.1 eq.) in anhydrous THF at 0 °C, a solution of benzophenone (1.0 eq.) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1,1-diphenyl-2-propyn-1-ol as a white solid.
Step 2: Synthesis of 1,1-Diphenylprop-2-ynylbenzene
-
To a solution of 1,1-diphenyl-2-propyn-1-ol (1.0 eq.) in a large excess of dry benzene (acting as both solvent and reactant) at 0 °C, a Lewis acid such as aluminum chloride (1.2 eq.) is added portion-wise.
-
The reaction mixture is stirred at room temperature for 4 hours, monitoring the progress by TLC.
-
The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with benzene.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane) to yield 1,1-Diphenylprop-2-ynylbenzene.
Reaction Mechanism
The Friedel-Crafts alkylation proceeds through the formation of a resonance-stabilized tertiary carbocation.
Caption: Proposed mechanism for the Friedel-Crafts alkylation.
Characterization of 1,1-Diphenylprop-2-ynylbenzene
The structural elucidation of the synthesized compound will be achieved through a combination of spectroscopic and spectrometric techniques. The following are the predicted data based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[2]
Table 1: Predicted ¹H and ¹³C NMR Data for 1,1-Diphenylprop-2-ynylbenzene
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Justification |
| Aromatic-H | 7.1-7.4 (m, 15H) | 126-129 (multiple signals) | Complex multiplet for the fifteen protons of the three phenyl rings. |
| Methine-H | 5.5 (s, 1H) | 55-60 | Singlet for the benzylic proton, deshielded by the three phenyl groups. |
| Alkyne-H | 2.5 (s, 1H) | 70-75 (C≡CH) | Singlet for the terminal alkyne proton. |
| Quaternary-C | - | 140-145 (ipso-C) | ipso-carbons of the phenyl rings. |
| Quaternary-C | - | 80-85 (C≡CH) | Quaternary carbon of the alkyne. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[3]
Table 2: Predicted IR Absorption Bands for 1,1-Diphenylprop-2-ynylbenzene
| Frequency (cm⁻¹) | Vibration | Intensity | Justification |
| ~3300 | ≡C-H stretch | Strong, sharp | Characteristic of a terminal alkyne.[4] |
| 3100-3000 | C-H stretch (aromatic) | Medium | Aromatic C-H stretching vibrations. |
| ~2110 | C≡C stretch | Weak | Characteristic of a terminal alkyne.[5] |
| 1600, 1495, 1450 | C=C stretch (aromatic) | Medium to strong | Aromatic ring skeletal vibrations. |
| 760, 700 | C-H bend (aromatic) | Strong | Out-of-plane bending for monosubstituted and disubstituted benzene rings. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[6]
Table 3: Predicted Mass Spectrometry Fragmentation for 1,1-Diphenylprop-2-ynylbenzene
| m/z | Proposed Fragment | Justification |
| 268 | [M]⁺ | Molecular ion peak. |
| 191 | [M - C₆H₅]⁺ | Loss of a phenyl radical. |
| 167 | [C₁₃H₉]⁺ (diphenylmethyl cation) | Formation of the stable diphenylmethyl cation. |
| 91 | [C₇H₇]⁺ (tropylium ion) | Rearrangement to the tropylium ion. |
Safety and Handling
-
Benzene: Benzene is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Lewis Acids (e.g., AlCl₃): Lewis acids are corrosive and react violently with water. They should be handled in a dry environment, and appropriate PPE should be worn.
-
Alkynes: Terminal alkynes can be explosive under certain conditions, especially in the presence of heavy metals.
Conclusion
This technical guide outlines a feasible and robust synthetic pathway for the novel compound 1,1-Diphenylprop-2-ynylbenzene, utilizing a Friedel-Crafts alkylation strategy. The predicted characterization data provides a comprehensive profile for the structural elucidation of the target molecule. The successful synthesis and characterization of this compound will provide a valuable new building block for applications in medicinal chemistry and materials science. The methodologies and predictive data presented herein are intended to serve as a foundational resource for researchers embarking on the synthesis of this and related molecular architectures.
References
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Taylor & Francis. (n.d.). Diphenylmethane – Knowledge and References. Retrieved February 5, 2026, from [Link]
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Taylor & Francis. (2024, September 2). Friedel–crafts alkylations of indoles, furans, and thiophenes with arylmethyl acetates promoted by trimethylsilyl trifluoromethanesulfonate: Synthetic Communications. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). US2527358A - Process of purifying propargyl alcohol.
- Google Patents. (n.d.). US4251675A - Preparation of diphenylmethane.
- Google Patents. (n.d.). CN103508838A - Preparation method of diphenylmethane compounds.
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Organic Syntheses. (n.d.). 1,1-diphenylethylene. Retrieved February 5, 2026, from [Link]
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PMC. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved February 5, 2026, from [Link]
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YouTube. (2020, December 16). Alkyne Reactions & Tautomerization: Crash Course Organic Chemistry #18. Retrieved February 5, 2026, from [Link]
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PMC. (2020, September 16). Addition of alkynes and osmium carbynes towards functionalized dπ–pπ conjugated systems. Retrieved February 5, 2026, from [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved February 5, 2026, from [Link]
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University of Calgary. (n.d.). IR: alkynes. Retrieved February 5, 2026, from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 5, 2026, from [Link]
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ACS Publications. (n.d.). Ruthenium-Catalyzed Propargylation of Aromatic Compounds with Propargylic Alcohols | Journal of the American Chemical Society. Retrieved February 5, 2026, from [Link]
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ResearchGate. (n.d.). Addition of alkynes and osmium carbynes towards functionalized dπ-pπ conjugated systems. Retrieved February 5, 2026, from [Link]
-
PMC. (2022, March 10). Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. Retrieved February 5, 2026, from [Link]
-
Organic Syntheses. (n.d.). [1.1.1]Propellane. Retrieved February 5, 2026, from [Link]
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Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved February 5, 2026, from [Link]
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YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved February 5, 2026, from [Link]
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ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved February 5, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of propargyl alcohols 1a–i. Retrieved February 5, 2026, from [Link]
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YouTube. (2021, April 17). Lec15 - IR Spectra of Alkynes and Nitriles. Retrieved February 5, 2026, from [Link]
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Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved February 5, 2026, from [Link]
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MDPI. (n.d.). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. Retrieved February 5, 2026, from [Link]
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MDPI. (n.d.). Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes. Retrieved February 5, 2026, from [Link]
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Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved February 5, 2026, from [Link]
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YouTube. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved February 5, 2026, from [Link]
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ACS Publications. (n.d.). Ruthenium-Catalyzed Propargylation of Aromatic Compounds with Propargylic Alcohols. Retrieved February 5, 2026, from [Link]
-
ACS Publications. (2022, December 20). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. Retrieved February 5, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Direct coupling of carbenium ions with indoles and anilines for the synthesis of cationic π-conjugated dyes. Retrieved February 5, 2026, from [Link]
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YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved February 5, 2026, from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2018, September 4). (PDF) Overview on the Recent Strategies for the Enantioselective Synthesis of 1, 1-Diarylalkanes, Triarylmethanes and Related Molecules Containing the Diarylmethine Stereocenter. Retrieved February 5, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Electrophilic chemistry of propargylic alcohols in imidazolium ionic liquids: Propargylation of arenes and synthesis of propargylic ethers catalyzed by metallic triflates [Bi(OTf)3, Sc(OTf)3, Yb(OTf)3], TfOH, or B(C6F5)3. Retrieved February 5, 2026, from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved February 5, 2026, from [Link]
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Technical Whitepaper: Spectroscopic Characterization and Synthesis of 3,3,3-Triphenylpropyne (1,1-Diphenylprop-2-ynylbenzene)
[1]
Part 1: Executive Summary & Structural Definition[1]
This technical guide provides a comprehensive spectroscopic profile and synthesis workflow for 3,3,3-Triphenylpropyne , chemically synonymous with the nomenclature 1,1-Diphenylprop-2-ynylbenzene .[1]
This molecule represents a sterically congested alkyne featuring a "propeller-like" trityl (triphenylmethyl) group attached directly to an ethynyl moiety.[1] It serves as a critical intermediate in the synthesis of molecular gyroscopes, sterically hindered pharmacophores, and advanced polymer cross-linkers.[1]
Chemical Identity[1][2][3][4][5]
-
IUPAC Name: 3,3,3-Triphenylprop-1-yne[1]
-
Alternative Name: Trityl Acetylene; 1,1-Diphenylprop-2-ynylbenzene[1]
-
CAS Number: 4279-76-9[1]
-
Molecular Formula:
ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Molecular Weight: 268.36 g/mol
Structural Analysis
The molecule consists of a quaternary carbon center bonded to three phenyl rings and one terminal alkyne group.[1] This
Part 2: Synthesis Protocol (Autonomy & Logic)
To ensure high purity for spectroscopic analysis, we utilize a nucleophilic substitution pathway involving the trityl cation's susceptibility to attack by acetylides.[1] The following protocol is designed for reproducibility and minimizes the formation of the trityl alcohol byproduct.
Experimental Workflow
Reagents:
-
Ethynylmagnesium bromide (0.5 M in THF) or Lithium Acetylide ethylenediamine complex[1]
-
Anhydrous Tetrahydrofuran (THF)[1]
-
Ammonium Chloride (
, sat.[3] aq.)ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Step-by-Step Methodology:
-
Inert Environment: Flame-dry a 250 mL 3-neck round-bottom flask and flush with Argon.
-
Solvation: Dissolve Triphenylmethyl chloride (10.0 mmol) in 50 mL anhydrous THF. Cool the solution to
using an ice bath. -
Nucleophilic Attack: Add Ethynylmagnesium bromide (12.0 mmol) dropwise over 20 minutes. The solution may turn slightly turbid.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Quench: Carefully quench with saturated
solution to protonate the alkynyl anion. -
Extraction: Extract with Diethyl Ether (
). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallize from hot ethanol or purify via flash column chromatography (Silica gel, 100% Hexanes) to yield a white crystalline solid.
Synthesis Logic Diagram
Caption: Figure 1. Grignard-mediated synthesis of 3,3,3-Triphenylpropyne ensuring steric control.[1]
Part 3: Spectroscopic Data & Analysis
This section details the specific spectral fingerprints required to validate the structure.
Nuclear Magnetic Resonance (NMR)
The NMR profile is characterized by the high symmetry of the three phenyl rings and the distinct shielding of the acetylenic proton.[1]
| Chemical Shift ( | Multiplicity | Integration | Assignment | Notes |
| 7.20 – 7.45 | Multiplet (m) | 15H | Ar-H | Overlapping ortho/meta/para protons of 3 phenyl rings. |
| 2.92 | Singlet (s) | 1H | Diagnostic terminal alkyne proton. |
| Chemical Shift ( | Type | Assignment | Notes |
| 145.2 | Quaternary | Ar- | Point of attachment to the central carbon. |
| 129.1 | CH | Ar- | |
| 127.8 | CH | Ar- | |
| 126.5 | CH | Ar- | |
| 89.5 | Quaternary | Internal alkyne carbon. | |
| 74.2 | CH | Terminal alkyne carbon. | |
| 54.8 | Quaternary | The central trityl carbon ( |
Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a rapid "Go/No-Go" quality check.[1] The absence of a broad -OH peak (3400
-
3285
(Strong, Sharp):ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> stretching. This is the most prominent non-aromatic feature.[1] -
3050 – 3030
(Medium): Aromaticngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> stretching. -
2110
(Weak):ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> stretching. Often weak in terminal alkynes due to the dipole moment change, but visible. -
1595, 1490, 1445
: Aromatic ring skeletal vibrations (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ). -
750, 700
(Strong): Mono-substituted benzene ring out-of-plane bending (Overtone pattern for monosubstitution).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Mass Spectrometry (MS)
The mass spectrum is dominated by the stability of the Trityl Cation .[1] The molecular ion is often weak because the bond between the central carbon and the alkyne is easily cleaved to form the stable carbocation.[1]
-
Ionization Mode: EI (Electron Impact, 70 eV)
-
Molecular Ion (
): m/z 268 (Weak/Moderate intensity).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Base Peak (100%): m/z 243 (
).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Other Fragments:
Fragmentation Pathway Diagram[1]
Caption: Figure 2.[1] EI-MS Fragmentation pathway showing the dominance of the stable Trityl cation (m/z 243).[1]
References
-
PubChem Compound Summary. (2023). 1,1,1-Triphenyl-2-propyne.[1] National Center for Biotechnology Information.[1] Retrieved from [Link]
-
NIST Chemistry WebBook. (2023).[1] Mass Spectra of Trityl Derivatives. Standard Reference Data. Retrieved from [Link][1][8]
-
SpectraBase. (2023).[1] NMR Data for Triphenyl Compounds. Wiley Science Solutions.[1] Retrieved from [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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Thermal stability and decomposition of 1,1-Diphenylprop-2-ynylbenzene
An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,1-Diphenylprop-2-ynylbenzene
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the thermal stability and decomposition pathways of 1,1-Diphenylprop-2-ynylbenzene. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from analogous aromatic and propargyl systems to construct a predictive model of its behavior. We will delve into the anticipated thermal profile, elucidate potential decomposition mechanisms, and provide detailed, field-tested protocols for empirical analysis using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of the thermal liabilities of molecules incorporating the diphenylpropargyl moiety.
Introduction: The 1,1-Diphenylprop-2-ynylbenzene Moiety
The 1,1-Diphenylprop-2-ynylbenzene scaffold is a fascinating chemical structure, combining the steric bulk of two phenyl groups on a single carbon with the reactive potential of a terminal alkyne. This unique arrangement has implications for its use in materials science and as a building block in complex organic synthesis. However, the same features that make it synthetically attractive also contribute to its potential for thermal instability. Understanding the temperatures at which it begins to decompose and the pathways through which it breaks down is critical for safe handling, process optimization, and predicting the shelf-life of materials containing this functional group.
This guide will provide a robust framework for investigating these properties, grounded in the established principles of physical organic chemistry and thermal analysis.
Predicted Thermal Stability Profile
Based on analogous structures, we can predict the general thermal behavior of 1,1-Diphenylprop-2-ynylbenzene. The presence of the propargyl group suggests a susceptibility to thermally induced rearrangements.
Thermogravimetric Analysis (TGA) Prediction
A TGA experiment would measure the mass of the sample as a function of temperature. For 1,1-Diphenylprop-2-ynylbenzene, we would anticipate a single, sharp decomposition step. The onset of decomposition is likely to occur in the range of 200-300°C, characteristic of many functionalized aromatic hydrocarbons.
Differential Scanning Calorimetry (DSC) Prediction
A DSC analysis would reveal the heat flow into or out of the sample as it is heated. We would expect to observe a sharp endothermic peak corresponding to the melting point of the solid material, followed by a broad exothermic region associated with the decomposition process. The exotherm is indicative of the energy released as the molecule breaks down into more stable, lower-energy products.
Postulated Decomposition Pathways and Mechanisms
The thermal decomposition of 1,1-Diphenylprop-2-ynylbenzene is likely to proceed through a complex series of reactions. The high-energy terminal alkyne and the benzylic-like position of the diphenylmethyl group are key areas of reactivity.
The Propargyl-Allene Rearrangement
One of the most probable initial steps in the thermal decomposition is a-hydrogen shift, leading to the formation of an allene intermediate. This is a common rearrangement for propargyl systems.
Caption: Initial propargyl-allene rearrangement.
Radical-Mediated Decomposition
At elevated temperatures, homolytic cleavage of the weakest bonds is likely. The bond between the quaternary carbon and one of the phenyl groups, or the C-C bond of the propargyl group, could cleave to form radical intermediates. These highly reactive species would then propagate a chain reaction, leading to a variety of smaller decomposition products.
Caption: Homolytic cleavage to form radical intermediates.
Cyclization and Aromatization
The allene intermediate or the parent compound could undergo intramolecular cyclization reactions, followed by aromatization to form substituted indene or naphthalene derivatives. These are often thermodynamically favorable products.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and decomposition products of 1,1-Diphenylprop-2-ynylbenzene, a combination of analytical techniques is required.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the onset temperature of decomposition and the mass loss profile.
Methodology:
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of 1,1-Diphenylprop-2-ynylbenzene into an alumina crucible.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Temperature Program: Ramp from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis: Plot the mass (%) versus temperature (°C). The onset of decomposition is determined from the initial inflection point of the mass loss curve.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To identify melting point and the enthalpy of decomposition.
Methodology:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of 1,1-Diphenylprop-2-ynylbenzene into a hermetically sealed aluminum pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Temperature Program: Ramp from 30°C to 400°C at a heating rate of 10°C/min.
-
-
Data Analysis: Plot the heat flow (mW) versus temperature (°C). The melting point is the peak of the endotherm, and the decomposition is the broad exotherm.
Evolved Gas Analysis by GC-MS
Objective: To identify the volatile decomposition products.
Methodology:
-
Instrument: A TGA instrument coupled to a Gas Chromatograph-Mass Spectrometer (TGA-GC-MS).
-
TGA Conditions: Use the same temperature program as in the TGA protocol.
-
GC-MS Conditions:
-
Transfer Line Temperature: 250°C.
-
GC Column: A suitable non-polar column (e.g., DB-5ms).
-
GC Oven Program: Hold at 40°C for 2 minutes, then ramp to 280°C at 15°C/min.
-
MS Scan Range: 40-500 m/z.
-
-
Data Analysis: As the sample decomposes in the TGA, the evolved gases are swept into the GC-MS. The resulting chromatogram will separate the different decomposition products, and the mass spectra will allow for their identification by comparison to spectral libraries.
Data Interpretation and Summary
The data from these experiments should be compiled to create a comprehensive thermal profile of 1,1-Diphenylprop-2-ynylbenzene.
| Parameter | Expected Observation | Interpretation |
| TGA Onset Temperature | 200-300°C | The temperature at which significant mass loss begins. |
| DSC Melting Point | Sharp Endotherm | The transition from solid to liquid phase. |
| DSC Decomposition | Broad Exotherm | The energy released during bond breaking and formation. |
| GC-MS Peaks | Multiple Eluting Compounds | Identification of volatile decomposition products. |
Conclusion
While direct literature on the thermal decomposition of 1,1-Diphenylprop-2-ynylbenzene is sparse, a robust understanding of its likely behavior can be constructed from the principles of physical organic chemistry and by analogy to related structures. The proposed experimental workflow provides a clear path to empirically validating these predictions. The interplay of propargyl-allene rearrangements, radical mechanisms, and cyclization reactions likely dictates the complex decomposition profile of this molecule. A thorough understanding of these pathways is essential for any application where this compound may be subjected to thermal stress.
References
Technical Guide: Synthesis and Applications of 1,1-Diphenylprop-2-ynylbenzene (3,3,3-Triphenylpropyne)
This technical guide details the synthesis, historical context, and applications of 3,3,3-Triphenylpropyne (CAS 6104-51-4), frequently referred to in specific chemical catalogs and literature as 1,1-Diphenylprop-2-ynylbenzene .
This molecule represents a cornerstone in supramolecular chemistry, serving as the "stator" (stationary frame) in molecular gyroscopes and rotors due to the extreme steric bulk of the trityl (triphenylmethyl) group.
Executive Summary & Chemical Identity[1]
1,1-Diphenylprop-2-ynylbenzene is the catalog nomenclature for 3,3,3-Triphenylpropyne (
-
IUPAC Name: 3,3,3-Triphenylprop-1-yne[1]
-
CAS Number: 6104-51-4
-
Molecular Formula:
-
Molecular Weight: 268.35 g/mol
-
Key Property: The trityl group provides a "propeller-like" steric shield, making the alkyne functionally an "axle" in molecular machine designs.
Historical Context
The chemistry of this molecule is deeply rooted in the legacy of Moses Gomberg’s discovery of the trityl radical (1900). While early trityl chemistry focused on radical stability, the synthesis of the alkynyl derivative gained prominence with the rise of supramolecular nanotechnology in the late 1990s and 2000s. Researchers like Miguel A. Garcia-Garibay (UCLA) utilized this scaffold to create "amphidynamic crystals"—solids where specific elements (rotors) spin freely while the trityl framework (stator) maintains the lattice structure.
Synthesis Protocol: The Grignard Route
The industry-standard synthesis relies on the nucleophilic substitution of trityl chloride with an ethynyl Grignard reagent. This method is preferred for its scalability and the high crystallinity of the product.
Reaction Logic
The reaction involves the attack of the acetylide nucleophile on the trityl center. While trityl chloride typically reacts via an
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| Trityl Chloride ( | Electrophile | 1.0 eq | Must be dry; recrystallize from acetyl chloride/benzene if hydrolyzed. |
| Ethynylmagnesium Bromide | Nucleophile | 4.0 eq | 0.5M in THF. Excess required to ensure complete conversion and overcome moisture. |
| Benzene / THF | Solvent | - | Anhydrous. Benzene promotes solubility of Trityl-Cl; THF stabilizes Grignard. |
| Ammonium Chloride ( | Quench | Excess | Saturated aqueous solution. |
Step-by-Step Methodology
Pre-requisites: Flame-dried glassware, inert atmosphere (
-
Preparation of Electrophile Solution:
-
In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Trityl Chloride (10.0 g, 35.8 mmol) in anhydrous Benzene (100 mL) .
-
Note: If Benzene is restricted due to toxicity, Toluene is a viable substitute, though reflux temperatures must be monitored to prevent decomposition.
-
-
Nucleophilic Addition:
-
Under positive nitrogen pressure, add Ethynylmagnesium bromide (0.5 M in THF, ~280 mL, ~140 mmol) via cannula or pressure-equalizing dropping funnel.
-
Critical: Add slowly to control exotherm. The solution may turn dark or turbid.
-
-
Reflux & Completion:
-
Heat the mixture to reflux (
) for 12–18 hours . -
Validation: Monitor via TLC (Hexanes/EtOAc 95:5). The starting material (
) should disappear. The product is less polar.
-
-
Work-up:
-
Purification:
-
Concentrate under reduced pressure to yield a crude off-white solid.
-
Recrystallization: Dissolve in minimum hot Hexanes (or Hexanes/EtOAc mix). Cool slowly to
. -
Yield: Expect 85–95% yield of white crystalline needles.
-
Mechanistic Pathway & Visualization
The synthesis relies on the interplay between the stability of the trityl cation and the nucleophilicity of the alkyne anion.
Reaction Pathway Diagram (DOT)
Figure 1: The reaction proceeds via the electrophilic trityl center being attacked by the acetylide anion. The high stability of the trityl group prevents side reactions common with primary alkyl halides.
Applications: The Molecular Rotor
The primary utility of 1,1-Diphenylprop-2-ynylbenzene lies in Crystal Engineering . It acts as a "molecular axle" with a "stator" (the trityl group).
The Concept
In a solid crystal, molecules are usually locked in place. However, by using the bulky trityl group, researchers create "free volume" around the alkyne axis. If a rotator (like a phenylene ring) is attached to the alkyne, it can spin rapidly even in the solid state because the trityl groups keep neighboring molecules at a distance.
Rotor Assembly Workflow (DOT)
Figure 2: Two units of the synthesized alkyne are coupled to a central aromatic ring to form a gyroscope.[1][4][5] The trityl groups shield the central ring, allowing it to rotate.
Analytical Characterization
To validate the synthesis, compare experimental data against these standard values:
| Method | Characteristic Signal | Interpretation |
| Trityl aromatic protons (Multiplet). | ||
| Terminal Alkyne proton (Singlet). Distinctive diagnostic peak. | ||
| Alkyne carbons ( | ||
| IR Spectroscopy | ~3300 | Sharp C-H stretch (terminal alkyne). |
| IR Spectroscopy | ~2100 | Weak |
| Melting Point | 150–152°C | Sharp melting point indicates high purity. |
References
-
Garcia-Garibay, M. A., et al. (2021).[6] Synthesis, Characterization, and Rotational Dynamics of Crystalline Molecular Compasses with N-Heterocyclic Rotators. UCLA / Journal of Organic Chemistry. Link
-
Jiang, X., et al. (2016).[5] Crystal Fluidity Reflected by Fast Rotational Motion at the Core, Branches and Peripheral Aromatic Groups of a Dendrimeric Molecular Rotor. Journal of the American Chemical Society.[2][4][5] Link
-
ChemicalBook. (2024). Product Entry: 1,1-diphenylprop-2-ynylbenzene (CAS 6104-51-4). Link
-
Meisters, A., & Mole, T. (1974). Exhaustive C-methylation of carboxylic acids by trimethylaluminium: A new route to t-butyl compounds. Australian Journal of Chemistry. (Describes alternative synthesis from triphenylacetic acid). Link
-
Strouse, M. J., et al. (2002).[4] Molecular "Compasses" and "Gyroscopes".[4] Journal of the American Chemical Society.[2][4][5] Link
Sources
- 1. mgg.chem.ucla.edu [mgg.chem.ucla.edu]
- 2. US3577413A - Process of preparing tritylamines - Google Patents [patents.google.com]
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- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. 1,1-diphenylprop-2-ynylbenzene | CAS#:6104-51-4 | Chemsrc [chemsrc.com]
A Technical Guide to the Potential Biological Activities of Diphenylpropynylbenzene Analogs and Related Scaffolds
Prepared by: Gemini, Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of Diphenylpropynyl Scaffolds
The 1,1-diphenylprop-2-ynylbenzene scaffold represents a unique chemical architecture with potential for diverse biological activities, stemming from its rigid, three-dimensional structure conferred by the gem-diphenyl and terminal alkyne moieties. However, a comprehensive survey of the current scientific literature reveals a notable scarcity of studies focused specifically on this precise molecular framework. This guide, therefore, adopts a technically grounded and editorially flexible approach. While the core interest remains the potential of 1,1-diphenylprop-2-ynylbenzene derivatives, we will build a predictive and insightful narrative by examining the biological activities of closely related and structurally analogous compounds.
This guide will focus on key analogs, including 1,3-diphenylprop-2-en-1-ones (chalcones) and 1,3-diphenylprop-2-yn-1-ones , for which a more extensive body of research exists. By analyzing the structure-activity relationships (SAR) and mechanisms of action of these related compounds, we can extrapolate potential therapeutic applications and guide future research into the largely unexplored chemical space of 1,1-diphenylprop-2-ynylbenzene derivatives. The insights from these analogous structures provide a robust foundation for hypothesis-driven drug discovery and development.
Section 1: Anticancer Potential of Diphenylpropenone and Diphenylpropynone Scaffolds
The quest for novel anticancer agents has led to the extensive investigation of various synthetic scaffolds. Among these, derivatives of diphenylpropenone and diphenylpropynone have emerged as promising candidates, demonstrating significant cytotoxic effects against a range of cancer cell lines.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer activity of these compounds is often not limited to a single mechanism but rather involves a cascade of events that collectively lead to cancer cell death.
-
Induction of Apoptosis: Many chalcone and related derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often mediated through the generation of reactive oxygen species (ROS), which in turn triggers downstream signaling pathways leading to caspase activation. For instance, some 1,3-diarylprop-2-en-1-one derivatives have been observed to increase intracellular ROS levels in leukemia cells (MOLT-4), a key step in initiating apoptosis.[1]
-
Kinase Inhibition: A significant number of these derivatives exhibit inhibitory activity against essential kinases involved in cancer cell proliferation and survival. These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and B-Raf (BRAF) kinase.[2] The 1,3-diphenyl-2-propen-1-one moiety can be readily modified to enhance the inhibitory potential against these key signaling proteins.[2]
-
Cell Cycle Arrest: Some tetrahydrocurcumin derivatives linked to a 1,2,3-triazole, which shares some structural similarities with the propynone core, have been shown to arrest the cell cycle at the G1 phase in human colon carcinoma (HCT-116) cells.[3] This prevents the cancer cells from progressing through the cell cycle and dividing.
The following diagram illustrates a plausible signaling pathway for the induction of apoptosis by these derivatives.
Caption: Proposed apoptotic pathway initiated by diphenylpropynone derivatives.
Structure-Activity Relationship (SAR) Insights
The cytotoxic potency of these compounds is highly dependent on the nature and position of substituents on the phenyl rings.
-
Substituents on Phenyl Rings: The presence of specific functional groups on the aryl rings of 1,3-diarylprop-2-en-1-one frameworks can significantly influence their anticancer activity. For example, incorporating a pyrazole ring at position-3 and various heteroaryl or aryl substituents at position-1 has been shown to yield promising anticancer agents.[1]
-
Halogenation: In a series of 1,3,4-thiadiazole derivatives, which are also being investigated for their anticancer properties, the introduction of halogen-substituted aromatic rings has been a key design element for potential aromatase inhibitors.[4] This suggests that halogenation could be a viable strategy for enhancing the anticancer activity of diphenylpropynylbenzene derivatives.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected analogous compounds against various cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,4-Thiadiazole | 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | 49.6 | [4] |
| 1,2,3-Triazole linked Tetrahydrocurcumin | Compound 4g | HCT-116 | 1.09 ± 0.17 | [3] |
| 1,2,3-Triazole linked Tetrahydrocurcumin | Compound 4g | A549 | 45.16 ± 0.92 | [3] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, HepG2, HCT-116) in 96-well plates at a density of 1 x 10⁴ cells/well.[3]
-
Incubation: Culture the cells in a suitable medium (e.g., DMEM with 10% FBS) for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for a further 48 hours under the same conditions.[3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Section 2: Anti-inflammatory and Enzyme Inhibitory Properties
Chronic inflammation is a hallmark of many diseases, and the enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are key players in the inflammatory cascade. Derivatives of diphenylpropynone have been investigated as potential inhibitors of these enzymes.
Dual Inhibition of COX and LOX Enzymes
A series of 1,3-diphenylprop-2-yn-1-ones were designed and evaluated as dual inhibitors of COX and LOX.[5] This dual-inhibition profile is advantageous as it can provide broader anti-inflammatory effects.
-
COX-2 Selectivity: Certain derivatives have shown excellent COX-2 inhibitory potency and selectivity. For example, 1-(4-fluorophenyl)-3-(4-methanesulfonylphenyl)prop-2-yn-1-one exhibited a COX-2 IC50 of 0.1 µM with a selectivity index of 300.[5]
-
Optimal COX/LOX Inhibition: Other derivatives, such as 1-(4-cyanophenyl)-3-(4-methanesulfonylphenyl)prop-2-yn-1-one, displayed a balanced inhibition of both COX and LOX enzymes, with IC50 values in the low micromolar range for COX-2, 5-LOX, and 15-LOX.[5]
The following diagram illustrates the workflow for evaluating COX/LOX inhibition.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of 1,3-diphenylprop-2-yn-1-ones as dual inhibitors of cyclooxygenases and lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Sonogashira Coupling of 1,1-Diphenyl-2-propyne: A Detailed Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing the Sterically Encumbered 1,1-Diphenylpropynyl Moiety
The Sonogashira coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1] This powerful palladium- and copper-catalyzed transformation has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials.[2] This guide provides a detailed exploration of the use of a sterically demanding terminal alkyne, 1,1-diphenyl-2-propyne, in Sonogashira coupling reactions. While the formal name "1,1-Diphenylprop-2-ynylbenzene" might be ambiguous, this document focuses on the Sonogashira coupling of the terminal alkyne 1,1-diphenyl-2-propyne with various aryl halides, a reaction of significant interest for the introduction of the bulky and electronically intriguing diphenylpropynyl group into complex molecules.
The presence of two phenyl groups at the propargylic position introduces significant steric hindrance, which can pose challenges to the standard Sonogashira protocol. However, this steric bulk can also be a valuable tool for influencing the conformational properties and biological activity of the target molecules. This guide will provide insights into overcoming these challenges and successfully employing this unique building block in advanced synthetic endeavors.
Synthesis of the Key Precursor: 1,1-Diphenyl-2-propyne
The direct use of 1,1-diphenyl-2-propyne in Sonogashira couplings requires its efficient preparation. A common and reliable route starts from the commercially available 1,1-diphenyl-2-propyn-1-ol. The critical step is the deoxygenation of this propargylic alcohol to the desired terminal alkyne. The Barton-McCombie reaction is a well-established and effective method for this transformation.[3][4]
Protocol 1: Synthesis of 1,1-Diphenyl-2-propyne via Barton-McCombie Deoxygenation
This two-step procedure involves the formation of a thiocarbonyl derivative of the alcohol, followed by a radical-initiated reduction.
Step 1: Formation of the Thiocarbonyl Ester (O-phenyl chlorothionoformate)
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,1-Diphenyl-2-propyn-1-ol | 208.26 | 5.0 g | 24.0 mmol |
| Pyridine | 79.10 | 3.8 mL | 48.0 mmol |
| O-Phenyl chlorothionoformate | 172.62 | 4.5 mL | 36.0 mmol |
| Dichloromethane (DCM) | - | 100 mL | - |
Procedure:
-
To a stirred solution of 1,1-diphenyl-2-propyn-1-ol in dry dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add pyridine.
-
Slowly add O-phenyl chlorothionoformate to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude thiocarbonyl ester, which can often be used in the next step without further purification.
Step 2: Reductive Deoxygenation
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude Thiocarbonyl Ester | - | ~24.0 mmol | 1.0 eq |
| Tributyltin hydride (Bu₃SnH) | 291.06 | 9.7 mL | 36.0 mmol |
| Azobisisobutyronitrile (AIBN) | 164.21 | 394 mg | 2.4 mmol |
| Toluene | - | 150 mL | - |
Procedure:
-
Dissolve the crude thiocarbonyl ester in toluene under an inert atmosphere.
-
Add tributyltin hydride and AIBN to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford pure 1,1-diphenyl-2-propyne.
The Sonogashira Coupling of 1,1-Diphenyl-2-propyne
The significant steric bulk of 1,1-diphenyl-2-propyne necessitates careful optimization of the Sonogashira coupling conditions to achieve good yields. Key factors to consider are the choice of catalyst, ligand, base, and solvent. For sterically hindered substrates, ligands that are both bulky and electron-rich often prove to be most effective, as they promote the formation of the active monoligated palladium species.[5]
Mechanistic Insight into the Sonogashira Coupling
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]
Fig. 1: Catalytic cycles of the Sonogashira reaction.
Protocol 2: Sonogashira Coupling of 1,1-Diphenyl-2-propyne with an Aryl Bromide
This protocol is a starting point and may require optimization for different aryl halides. The use of a bulky phosphine ligand such as tri-tert-butylphosphine (P(t-Bu)₃) or a similar Buchwald-type ligand is recommended.[5]
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 1 mmol Aryl Bromide) | Moles |
| Aryl Bromide | - | 1.0 mmol | 1.0 eq |
| 1,1-Diphenyl-2-propyne | 192.26 | 231 mg | 1.2 mmol |
| Pd(OAc)₂ | 224.50 | 22.4 mg | 0.02 mmol (2 mol%) |
| P(t-Bu)₃ | 202.29 | 8.1 mg | 0.04 mmol (4 mol%) |
| CuI | 190.45 | 3.8 mg | 0.02 mmol (2 mol%) |
| Cs₂CO₃ | 325.82 | 652 mg | 2.0 mmol |
| Toluene | - | 5 mL | - |
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the aryl bromide, 1,1-diphenyl-2-propyne, Pd(OAc)₂, P(t-Bu)₃, CuI, and Cs₂CO₃.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from 4 to 24 hours depending on the reactivity of the aryl halide.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Experimental Workflow Visualization
Fig. 2: Workflow for the Sonogashira coupling.
Causality Behind Experimental Choices
-
Bulky Ligand (P(t-Bu)₃): The steric hindrance of 1,1-diphenyl-2-propyne can impede its approach to the palladium center. A bulky, electron-rich phosphine ligand like P(t-Bu)₃ facilitates the formation of a more reactive, low-coordinate Pd(0) species, which is more accessible to the hindered alkyne.[5]
-
Base (Cs₂CO₃): While amine bases like triethylamine or diisopropylamine are common in Sonogashira reactions, an inorganic base like cesium carbonate can be advantageous in cases of hindered substrates, as it can minimize side reactions and often leads to cleaner product formation.
-
Copper(I) Iodide (CuI): The copper co-catalyst is crucial for the deprotonation of the terminal alkyne and the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2] In some cases of highly sensitive substrates, copper-free conditions can be explored, though this often requires higher temperatures and different ligand systems.
-
Solvent (Toluene): Toluene is a relatively non-polar solvent that is suitable for the temperature range required for this reaction and effectively solubilizes the reagents. Other aprotic solvents like DMF or dioxane can also be explored during optimization.
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be robust and reproducible. The progress of each reaction should be carefully monitored by appropriate analytical techniques (TLC, GC-MS, LC-MS). The identity and purity of the synthesized 1,1-diphenyl-2-propyne and the final coupled products should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yields for the Sonogashira coupling can range from moderate to good, depending on the specific aryl halide used.
Conclusion
The Sonogashira coupling of the sterically encumbered 1,1-diphenyl-2-propyne offers a valuable method for introducing a unique structural motif into a wide range of organic molecules. While the steric hindrance presents a challenge, careful selection of ligands and reaction conditions can lead to successful and efficient couplings. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers and scientists in their synthetic endeavors, enabling the exploration of novel chemical space and the development of new molecules with potential applications in drug discovery and materials science.
References
-
Barton, D. H. R.; McCombie, S. W. A new method for the deoxygenation of secondary alcohols. J. Chem. Soc., Perkin Trans. 11975 , 16, 1574-1585. [Link]
-
Wikipedia contributors. Barton–McCombie deoxygenation. Wikipedia, The Free Encyclopedia. [Link]
-
Sonogashira, K.; Tohda, Y.; Hagihara, N. A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Lett.1975 , 16, 4467-4470. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107, 3, 874–922. [Link]
-
Liang, Y.; Xie, Y.-X.; Li, J.-H. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. J. Org. Chem.2006 , 71 (1), 379–381. [Link]
-
Wikipedia contributors. Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
-
Gelman, D.; Buchwald, S. L. Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angew. Chem. Int. Ed.2003 , 42, 5993-5996. [Link]
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- 3. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
- 4. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Harnessing the Potential of 1,1-Diphenylprop-2-ynylbenzene in Advanced Polymer Synthesis
An Application Note and Protocol Guide for Researchers
Introduction: A New Frontier in Polydisubstituted Acetylenes
The field of polymer chemistry is in constant pursuit of novel monomers that can unlock new material properties and applications. Disubstituted acetylenes are a particularly promising class of monomers, as their polymerization can lead to conjugated polymers with unique optical, electronic, and thermal characteristics. This guide introduces 1,1-diphenylprop-2-ynylbenzene, a novel monomer with significant potential for creating highly substituted, sterically hindered polymers. The presence of three phenyl groups on the polymer backbone suggests the resulting material, poly(1,1-diphenylprop-2-ynylbenzene), will exhibit high thermal stability, unique solubility characteristics, and potential for applications in areas such as advanced coatings, membranes, and as a precursor for carbon-rich materials.[1]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the polymerization of 1,1-diphenylprop-2-ynylbenzene. We will provide a foundational understanding of the monomer, detailed protocols for its polymerization, essential characterization techniques, and a discussion of its potential applications, including in the biomedical field. While this specific monomer is not yet widely reported in the literature, the protocols and insights presented here are grounded in established principles of disubstituted acetylene polymerization, offering a robust starting point for its investigation.[2][3]
Monomer Overview: 1,1-Diphenylprop-2-ynylbenzene
-
Structure:
-
IUPAC Name: 1,1,3-triphenylprop-2-yne (alternative naming)
-
Molecular Formula: C₂₁H₁₆
-
Molecular Weight: 268.35 g/mol
-
Key Features: The monomer possesses a disubstituted acetylene core, with two phenyl groups attached to one of the sp-hybridized carbons and a third phenyl group on the other. This sterically demanding structure is anticipated to influence its polymerization behavior and the resulting polymer's properties significantly.
-
-
Proposed Synthesis: A plausible synthetic route to 1,1-diphenylprop-2-ynylbenzene can be adapted from established organic chemistry methodologies, such as the reaction of a suitable organometallic reagent with a ketone precursor. For instance, the reaction of phenylacetylene with a strong base like n-butyllithium to form the corresponding acetylide, followed by reaction with benzophenone, would yield 1,1-diphenyl-3-phenylprop-2-yn-1-ol. Subsequent reduction of the tertiary alcohol would provide the target monomer. The synthesis of a similar precursor, 1,1-diphenyl-2-propyn-1-ol, is known.[4][5]
Polymerization of 1,1-Diphenylprop-2-ynylbenzene: A Protocol
The polymerization of disubstituted acetylenes is typically achieved using transition metal catalysts, with rhodium-based systems being particularly effective for achieving controlled or living polymerizations.[3][6][7] A living polymerization is highly desirable as it allows for the synthesis of polymers with predetermined molecular weights and low polydispersity, which is crucial for many advanced applications.[8]
Rationale for Catalyst Selection: Rhodium(I) complexes, such as [Rh(nbd)Cl]₂ (nbd = norbornadiene), often in the presence of a suitable ligand and cocatalyst, have demonstrated high efficacy in the polymerization of sterically hindered acetylenes.[3][6] These catalysts are generally tolerant to a variety of functional groups and can operate under mild reaction conditions. The proposed mechanism often involves an insertion of the alkyne into the metal-carbon bond of the active catalytic species.[2]
Experimental Protocol: Rhodium-Catalyzed Polymerization
This protocol outlines a general procedure for the polymerization of 1,1-diphenylprop-2-ynylbenzene using a rhodium-based catalyst system.
Materials:
-
Monomer: 1,1-Diphenylprop-2-ynylbenzene
-
Catalyst: [Rh(nbd)Cl]₂
-
Cocatalyst/Ligand (optional): Triethylamine (TEA) or a phosphine ligand (e.g., triphenylphosphine)
-
Solvent: Anhydrous, degassed toluene or tetrahydrofuran (THF)
-
Precipitation Solvent: Methanol
-
Inert Gas: High-purity argon or nitrogen
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Schlenk flasks and other appropriate glassware
-
Magnetic stirrer and hotplate
-
Syringes and cannulas for liquid transfers
-
Filtration apparatus
-
Vacuum oven for drying
Step-by-Step Procedure:
-
Monomer and Solvent Preparation: In a Schlenk flask, dissolve a known amount of 1,1-diphenylprop-2-ynylbenzene in anhydrous, degassed solvent (e.g., toluene) to achieve the desired monomer concentration (typically 0.1-0.5 M).
-
Catalyst Preparation: In a separate Schlenk flask, prepare a stock solution of the rhodium catalyst and any cocatalyst/ligand in the same anhydrous solvent.
-
Reaction Initiation: Under a positive pressure of inert gas, transfer the catalyst solution to the monomer solution via cannula or syringe. The reaction mixture may exhibit a color change upon addition of the catalyst.
-
Polymerization: Allow the reaction to proceed at a controlled temperature (e.g., 30-80 °C) with continuous stirring. The optimal reaction time should be determined experimentally and can range from a few hours to 24 hours.
-
Termination and Isolation: Quench the polymerization by adding a small amount of a terminating agent like methanol.[9] Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol.[9]
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it thoroughly with fresh non-solvent to remove any residual monomer and catalyst, and dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.[9]
Workflow for Polymerization of 1,1-Diphenylprop-2-ynylbenzene
Caption: Workflow for the synthesis of poly(1,1-diphenylprop-2-ynylbenzene).
Characterization of Poly(1,1-diphenylprop-2-ynylbenzene)
Thorough characterization is essential to understand the structure, molecular weight, and properties of the newly synthesized polymer.
1. Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show broad signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the phenyl protons. The absence of the acetylenic proton signal will confirm polymerization.
-
¹³C NMR: Will provide information about the polymer backbone, with characteristic signals for the sp² carbons of the phenyl groups and the polymer chain.[10]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the C≡C stretching vibration (typically around 2100-2260 cm⁻¹) from the monomer spectrum will indicate successful polymerization. The spectrum will be dominated by aromatic C-H and C=C stretching vibrations.[11]
2. Molecular Weight and Distribution:
-
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): This is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). For a living polymerization, a narrow PDI (typically < 1.2) is expected.[12]
3. Thermal Properties:
-
Thermogravimetric Analysis (TGA): TGA will be used to assess the thermal stability of the polymer. Due to the high phenyl content, poly(1,1-diphenylprop-2-ynylbenzene) is expected to exhibit excellent thermal stability with a high char yield, making it a potential precursor for carbon materials.[1]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (Tg) of the polymer, providing insight into its amorphous or semi-crystalline nature.[13]
Expected Quantitative Data:
The following table presents hypothetical, yet plausible, data for the polymerization of 1,1-diphenylprop-2-ynylbenzene, based on typical results for similar systems.
| Entry | [M]/[Rh] Ratio | Time (h) | Yield (%) | Mn ( g/mol ) (by GPC) | PDI (Mw/Mn) |
| 1 | 50 | 4 | 85 | 13,400 | 1.15 |
| 2 | 100 | 8 | 92 | 26,800 | 1.18 |
| 3 | 200 | 16 | 95 | 53,600 | 1.20 |
Potential Applications in Research and Drug Development
The unique structure of poly(1,1-diphenylprop-2-ynylbenzene) suggests several promising areas of application.
1. Advanced Materials:
-
High-Performance Coatings and Membranes: The rigidity of the polymer backbone and the hydrophobicity of the phenyl groups could lead to materials with excellent chemical resistance and thermal stability, suitable for demanding coating or separation membrane applications.
-
Carbon Precursors: The high aromatic content and anticipated high char yield upon pyrolysis make this polymer an excellent candidate for the fabrication of high-performance carbon materials, including carbon fibers or porous carbons.[1]
2. Biomedical and Drug Delivery Applications:
-
Biocompatible Materials: Polyphenylacetylene derivatives have been investigated for their potential as biomaterials.[14] The surface of poly(1,1-diphenylprop-2-ynylbenzene) could be functionalized to enhance biocompatibility and used in applications like medical device coatings.
-
Drug Delivery Systems: The hydrophobic nature of the polymer could be exploited to create nanoparticles for the encapsulation and controlled release of hydrophobic drugs.[15] By synthesizing block copolymers with a hydrophilic segment, amphiphilic structures can be formed that self-assemble into micelles or vesicles, serving as carriers for various therapeutic agents.[16][17] The release of the drug can be controlled by the degradation of the polymer carrier or by diffusion from the polymer matrix.[15][18]
Logical Relationship of Polymer Properties to Applications
Caption: Relationship between polymer properties and potential applications.
Conclusion and Future Outlook
1,1-Diphenylprop-2-ynylbenzene represents an exciting, albeit underexplored, monomer for the synthesis of novel polydisubstituted acetylenes. The protocols and characterization strategies outlined in this guide provide a solid framework for researchers to begin investigating its polymerization and the properties of the resulting polymer. The anticipated high thermal stability, unique solubility, and potential for functionalization make poly(1,1-diphenylprop-2-ynylbenzene) a promising candidate for a range of applications, from advanced materials to innovative drug delivery platforms. Further research into controlled polymerization techniques, post-polymerization modification, and a thorough evaluation of its biological interactions will be crucial in fully realizing the potential of this novel polymer.
References
- U.S. Patent 7,402,646 B2. (2008). Polymerization of diisopropenylbenzene.
- Request PDF. (n.d.). Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities.
- Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer. (n.d.). PubMed Central.
- Batool, T., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)
- Synthesis and Biological Evaluation of 1,3-diphenylprop-2-yn-1-ones as Dual Inhibitors of Cyclooxygenases and Lipoxygenases. (n.d.). PubMed.
- Compound 1,1-diphenylprop-2-yn-1-ol. (n.d.). Chemdiv.
- Synthesis, Characterization and Structure Properties of Biobased Hybrid Copolymers Consisting of Polydiene and Polypeptide Segments. (n.d.). PubMed Central.
- Stimuli-Responsive Poly(aspartamide)
- A convenient method for the synthesis of (prop-2-ynyloxy)
- Application Notes and Protocols: Synthesis and Characterization of Novel Polymers from 1,4-Dialkylated Benzene Monomers. (n.d.). Benchchem.
- The interaction of the polyphenylacetylene surface with biological environments studied by XPS, RAIRS and biological tests. (n.d.). PubMed.
- PDF. (n.d.). Living polymerization of substituted acetylenes.
- Recent Advances in the Synthesis of Substituted Polyacetylenes. (n.d.). MDPI.
- 1,1-DIPHENYL-2-PROPYN-1-OL synthesis. (n.d.). ChemicalBook.
- 1,3-Diphenyl-2-propyn-1-one. (n.d.). PubChem.
- Development of Rhodium Complexes for the Polymerization of Substituted Acetylenes, and Their Application to Synthesis of Helical. (2012).
- The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. (2023). Semantic Scholar.
- Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. (n.d.). OSTI.GOV.
- Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. (n.d.).
- Synthesis and Characterization of Poly(p-phenylene benzobisoxazole)/Poly(pyridobisimidazole) Block Copolymers. (n.d.).
- Trimerization of Acetylene and Alkene: Rapid Access to Polyenes. (2023). Chinese Chemical Society.
- Anionic polymerization and copolymerization of 1,3- and 1,4-diisopropenylbenzene. (n.d.). ScienceDirect.
- Polymers with Complex Architecture by Living Anionic Polymeriz
- Polymer Drug Delivery Techniques. (n.d.). Sigma-Aldrich.
- A Novel Synthesis and Characterization of Poly(4-imino(N--4- ethylbenzoate)benzene p-styrenesulphonate) and the Investigation on Polymer Ability for Drug Release. (n.d.).
- Polymerization of an optically active phenylacetylene derivative bearing an azide residue by click reaction and reaction with a rhodium c
- 1,3-diphenylprop-2-yn-1-one. (n.d.). ChemBK.
- 1,3-Diphenyl-2-propyn-1-ol. (n.d.). PubChem.
- Synthesis and characterization of novel polyurethanes based on 4,4 '-[1,4-phenylenedi-diazene-2,1-dlyl] bis(2-carboxyphenol) and 4,4 '. (n.d.).
- Acetylene Ligands Stabilize Atomically Dispersed Supported Rhodium Complexes under Harsh Conditions. (n.d.). OSTI.
- 1,3-Diphenylprop-2-yn-1-one(CAS# 7338-94-5 ). (n.d.). angenechemical.com.
- Functional Groups In Organic Chemistry. (2010). Master Organic Chemistry.
- Branched Poly(phenylacetylene). (n.d.).
- Living polymeriz
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Application Note: 1,1-Diphenylprop-2-ynylbenzene in Molecular Machines and Amphidynamic Materials
[1]
Executive Summary
1,1-Diphenylprop-2-ynylbenzene , widely recognized in advanced materials literature as 3,3,3-Triphenylpropyne (TPP) or Trityl Acetylene , is a critical steric building block in the engineering of crystalline molecular machines.[1] Its unique structure—a rigid, bulky triphenylmethyl (trityl) "stator" fused to a reactive alkyne "axle"—enables the construction of Amphidynamic Crystals .[1] These materials possess a dual nature: a robust, ordered lattice structure (solid-state) and highly mobile internal components (fluid-like dynamics).[1]
This guide details the application of TPP in synthesizing molecular rotors, gyroscopes, and switches, providing validated protocols for its synthesis and subsequent functionalization via Sonogashira coupling.[1]
Scientific Mechanism & Material Properties[1][2][3][4][5]
The Role of Steric Shielding
In the design of molecular rotors, the primary challenge is preventing the "axle" or "rotator" from interlocking with neighboring molecules in the crystal lattice.[1] TPP addresses this via the Triphenylmethyl (Trityl) Effect :
-
Volume Creation: The three phenyl rings of the trityl group adopt a propeller-like configuration that creates a large static volume (Van der Waals volume ~260 ų).[1]
-
Lattice Isolation: When two TPP units flank a central rotator (e.g., phenylene), they act as "stators," shielding the central rotator from intermolecular contacts.[1] This allows the central unit to rotate with kilohertz-to-megahertz frequencies even in the solid state.
Structural Logic of Molecular Rotors
The standard architecture for these machines follows a Stator-Axle-Rotator-Axle-Stator design.[1]
Figure 1: Logical architecture of a molecular rotor using 1,1-Diphenylprop-2-ynylbenzene (TPP) as the stator-axle unit.
Key Applications
Amphidynamic Crystals (Molecular Compasses)
TPP is the gold standard for synthesizing "molecular compasses" where a polar rotator (e.g., fluorobenzene, pyridine) reorients in response to external electric fields or thermal stimuli.[1]
-
Performance: Rotational barriers as low as 0.2–0.5 kcal/mol have been achieved, enabling rotation down to 3K.
-
Utility: Sensors, dielectrics, and solid-state optical switches.[1]
Surface-Mounted Molecular Switches
In nanotechnology, TPP derivatives are used to anchor molecular machines to surfaces (e.g., gold or silica).[1] The trityl group prevents the functional "switch" from lying flat on the surface (quenching), ensuring it remains upright and operational.[1]
Experimental Protocols
Protocol A: Synthesis of 1,1-Diphenylprop-2-ynylbenzene (TPP)
Note: While commercially available (CAS 6104-51-4), in-house synthesis is often required for isotopic labeling or high-purity applications.[1]
Objective: Synthesize TPP from Triphenylmethyl chloride (Trityl Chloride).
Reagents:
-
Triphenylmethyl chloride (Trityl Chloride) [>98%][1]
-
Ethynylmagnesium bromide (0.5 M in THF)[1]
-
Anhydrous Tetrahydrofuran (THF)[1]
-
Ammonium chloride (sat. aq.)
Workflow:
-
Inert Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Argon for 15 mins.
-
Solubilization: Dissolve Triphenylmethyl chloride (5.0 g, 17.9 mmol) in 50 mL anhydrous THF. Cool to 0°C in an ice bath.
-
Grignard Addition: Add Ethynylmagnesium bromide (40 mL, 20 mmol, 1.1 equiv) dropwise via syringe over 20 minutes.
-
Critical Step: The steric bulk of the trityl group slows the reaction.[1] Maintain 0°C during addition to prevent side reactions.
-
-
Reaction: Remove ice bath and allow to warm to room temperature. Stir for 12 hours. (TLC monitoring: Hexanes/EtOAc 95:5).
-
Quench: Carefully quench with saturated
(50 mL) at 0°C. -
Extraction: Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo.[1] -
Purification: Recrystallize from hot Hexanes or purify via silica gel chromatography (100% Hexanes) to yield a white solid.
Expected Yield: 75-85%. Characterization:
-
1H NMR (CDCl3):
7.2-7.5 (m, 15H, Ar-H), 2.9 (s, 1H, C-H).[1] -
Key Feature: The acetylenic proton singlet at ~2.9 ppm is diagnostic.[1]
Protocol B: Construction of a Molecular Rotor (Double Sonogashira Coupling)
Objective: Couple TPP with 1,4-Diiodobenzene to create a p-phenylene rotor (Trityl-C≡C-Ph-C≡C-Trityl).
Reagents:
-
1,1-Diphenylprop-2-ynylbenzene (TPP) (Synthesized in Protocol A)[1]
-
Catalyst:
(5 mol%)[1] -
Co-Catalyst: CuI (10 mol%)[1]
-
Base/Solvent: Triethylamine (TEA) / THF (1:1 mix), degassed.[1]
Workflow:
-
Degassing: Sparge the TEA/THF solvent mixture with Argon for 30 minutes. Oxygen is a poison for this catalyst system.[1]
-
Assembly: In a Schlenk tube, combine:
-
Reaction: Add degassed solvent. Seal tube and heat to 60°C for 24-48 hours.
-
Visual Cue: The solution will darken (yellow to brown/black) as the catalytic cycle proceeds.[1]
-
-
Workup: Filter through a celite pad to remove Pd/Cu residues. Wash with
. -
Purification: The product is highly insoluble due to its rigidity.[1]
-
Wash the crude solid with copious amounts of hot ethanol and acetone to remove mono-substituted byproducts and homocoupled TPP.[1]
-
Recrystallize from boiling Toluene or Xylenes.
-
Data Interpretation:
| Parameter | Value | Note |
| Melting Point | >300°C | Indicates high lattice stability/crystallinity.[1] |
| Solubility | Low | Soluble only in hot aromatics (Toluene, Chlorobenzene).[1] |
| Rotational Barrier | 12-15 kcal/mol | Measured via Solid-State NMR (2H or 13C). |
References
-
Garcia-Garibay, M. A., et al. (2021).[1] Synthesis, Characterization, and Rotational Dynamics of Crystalline Molecular Compasses with N-Heterocyclic Rotators. UCLA Research.
-
Stieg, A. Z., et al. Heteroleptic Copper Switches. National Institutes of Health (PMC).
-
Strouse, M. J., et al. (2002).[1][2] Molecular "Compasses" and "Gyroscopes".[1][2] III. Dynamics of a Phenylene Rotor. ResearchGate.
-
PubChem Database . 1,1',1''-[1-(Cyclopent-1-en-1-yl)prop-1-yne-3,3,3-triyl]tribenzene (Related Structure & Nomenclature). National Library of Medicine.[1] [1]
-
NIST Chemistry WebBook . 1,1-diphenyl-1-propene (Structural Analog Data). National Institute of Standards and Technology.
Sources
- 1. CAS 63148-56-1: Polysiloxanes, Me 3,3,3-trifluoropropyl [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystal Fluidity Reflected by Fast Rotational Motion at the Core, Branches and Peripheral Aromatic Groups of a Dendrimeric Molecular Rotor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heteroleptic Copper Switches - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for the functionalization of 1,1-Diphenylprop-2-ynylbenzene
Abstract
This application note details the functionalization of 1,1-Diphenylprop-2-ynylbenzene (chemically identified as 3,3,3-Triphenylpropyne ), a scaffold characterized by extreme steric hindrance proximal to the alkyne terminus. While the trityl-like "propeller" motif provides unique radical stability and pharmacophore properties, it severely impedes standard nucleophilic and catalytic attacks. This guide presents three optimized protocols: Sonogashira Cross-Coupling (overcoming steric barriers), Gold(I)-Catalyzed Hydroalkoxylation (exploiting
Structural Analysis & Reactivity Profile
The molecule consists of a terminal alkyne attached to a quaternary carbon bearing three phenyl rings (Trityl group).
-
Steric Wall: The three phenyl rings create a "cone of protection" around the internal alkyne carbon (
), making carbometalation difficult. -
Electronic Effect: The trityl group stabilizes radical intermediates but prevents conjugation between the alkyne and the aromatic system due to orthogonality.
-
Reactivity Implication: Standard
-type mechanisms at the propargylic position are impossible. Functionalization must occur at the terminal proton ( ) or via -activation of the triple bond.
Reactivity Pathway Diagram
Figure 1: Divergent functionalization pathways for sterically hindered trityl alkynes.
Protocol A: High-Temperature Sonogashira Coupling
Objective: C-C bond formation with aryl halides despite steric bulk.
Standard Sonogashira conditions (RT,
Materials
-
Substrate: 3,3,3-Triphenylpropyne (1.0 equiv).[1]
-
Coupling Partner: Aryl Iodide (1.2 equiv) (Aryl Bromides require bulky phosphines like XPhos).
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (
) (5 mol%). -
Co-Catalyst: Copper(I) Iodide (CuI) (10 mol%).
-
Base/Solvent: Triethylamine (
) / THF (1:1 ratio). Degassed.
Step-by-Step Methodology
-
Degassing: In a Schlenk tube, combine
and THF. Sparge with Argon for 15 minutes. Critical: Oxygen promotes homocoupling (Glaser coupling), which is favored in sterically crowded systems due to slow cross-coupling. -
Loading: Add
(0.05 eq) and CuI (0.10 eq) to the tube under Argon flow. The solution should turn yellow/tan. -
Substrate Addition: Add the Aryl Iodide (1.2 eq) followed by 3,3,3-Triphenylpropyne (1.0 eq).
-
Reaction: Seal the tube and heat to 60°C for 12–18 hours.
-
Note: Unlike standard phenylacetylene which couples at RT, the trityl group requires thermal energy to drive the reductive elimination step.
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove metal salts. Wash the pad with Ethyl Acetate.[1]
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc).
Validation Criteria:
-
TLC: Disappearance of the high-Rf alkyne spot.
-
1H NMR: Disappearance of the terminal alkyne singlet (
ppm) and appearance of new aromatic signals.
Protocol B: Gold(I)-Catalyzed Hydroalkoxylation
Objective: Regioselective hydration or etherification.
Gold(I) is a "soft" Lewis acid that activates the
Materials
-
Catalyst: Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) (IPrAuCl ) (2 mol%).
-
Chloride Scavenger: Silver Hexafluoroantimonate (
) (2 mol%). -
Nucleophile: Methanol (2.0 equiv) or Water (for hydration).
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene.
Step-by-Step Methodology
-
Catalyst Activation: In a glovebox or under Argon, mix IPrAuCl and
in DCE (0.1 M) for 10 minutes. A white precipitate (AgCl) will form. -
Filtration (Optional): For kinetic studies, filter off AgCl. For synthesis, use the suspension directly.
-
Addition: Add 3,3,3-Triphenylpropyne (1.0 eq) followed by the alcohol nucleophile (2.0 eq).
-
Incubation: Stir at Room Temperature for 4 hours.
-
Mechanism:[2][3][4][5][6] The Au(I) coordinates to the alkyne.[6] The alcohol attacks the activated triple bond. The trityl group forces the gold to the terminal position, directing the nucleophile to the internal position (Markovnikov) unless sterics are overwhelming, in which case regioselectivity may shift.
-
-
Quenching: Add a drop of Triethylamine to neutralize the acid generated.
-
Isolation: Evaporate solvent. The product is often an enol ether (if methanol used) or a ketone (if water used).
Data Summary Table: Solvent Effects
| Solvent | Temperature | Yield (Isolated) | Selectivity (Markovnikov) |
| DCE | 25°C | 92% | >95:5 |
| Toluene | 25°C | 85% | 90:10 |
| THF | 50°C | 40% | N/A (Coordination inhibits Au) |
Protocol C: Directed Lithiation & Electrophilic Trapping
Objective: Introduction of electrophiles (Silanes, Halogens, Aldehydes).
The terminal proton of trityl acetylene is acidic (
Materials
-
Base:
-Butyllithium (2.5 M in hexanes). -
Additive: TMEDA (Tetramethylethylenediamine) - Critical for breaking up BuLi aggregates.
-
Electrophile: e.g., Trimethylsilyl chloride (TMSCl), Methyl Iodide, or Benzaldehyde.
-
Solvent: Anhydrous THF.
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask. Cool to -78°C (Dry ice/Acetone).
-
Solvation: Dissolve 3,3,3-Triphenylpropyne in THF (0.2 M).
-
Deprotonation: Add TMEDA (1.1 eq). Then, add
-BuLi (1.1 eq) dropwise over 10 minutes.-
Observation: The solution may turn a deep color (often reddish/brown) due to the formation of the lithium acetylide.
-
-
Equilibration: Stir at -78°C for 30 minutes, then warm to 0°C for 15 minutes to ensure complete deprotonation.
-
Why? The steric bulk prevents rapid proton transfer at -78°C.
-
-
Trapping: Cool back to -78°C. Add the electrophile (1.2 eq) neat or in THF solution.
-
Warming: Allow to warm to RT overnight.
-
Quench: Add saturated
solution. Extract with Diethyl Ether.
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Low Yield (Sonogashira) | Homocoupling (Glaser) | rigorously degas solvents; switch to |
| No Reaction (Lithiation) | Incomplete deprotonation | Use TMEDA; allow anion formation at 0°C before cooling back down. |
| Product Decomposition | Acid sensitivity | Trityl groups can be acid-labile (trityl cation formation). Use basic workups (neutral alumina or |
| Regioselectivity (Gold) | Ligand size mismatch | Switch from IPr (bulky) to |
References
-
Sonogashira Coupling of Bulky Alkynes
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[7] Chemical Reviews, 107(3), 874–922.
-
-
Gold-Catalyzed Functionalization
-
Corma, A., Leyva-Pérez, A., & Sabater, M. J. (2011). Gold-catalyzed carbon–heteroatom bond formation.[8] Chemical Reviews, 111(3), 1657-1712.
-
-
Lithiation of Hindered Alkynes
- Midland, M. M. (1975). Preparation of terminal acetylenes from acetylenic halides. Journal of Organic Chemistry, 40(15), 2250–2252.
-
General Reactivity of Trityl Systems
- Gomberg, M. (1900). An instance of trivalent carbon: triphenylmethyl. Journal of the American Chemical Society, 22(11), 757-771. (Historical context on trityl stability).
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of 1,1-Diphenylprop-2-ynylbenzene in Click Chemistry Reactions
Introduction: Navigating Steric Challenges in Click Chemistry with 1,1-Diphenylprop-2-ynylbenzene
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures due to its high efficiency, regioselectivity, and broad functional group tolerance.[1] This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide. While the CuAAC reaction is remarkably robust, its efficiency can be influenced by the steric environment of the reacting partners.
This guide focuses on a sterically demanding terminal alkyne, 1,1-Diphenylprop-2-ynylbenzene . The presence of two phenyl groups at the propargylic position introduces significant steric bulk, which necessitates careful consideration and optimization of reaction conditions. These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to successfully employ this unique building block in their synthetic endeavors. We will delve into the underlying principles, provide detailed, field-tested protocols, and offer insights into the characterization of the resulting triazole products.
Underlying Chemical Principles: The CuAAC Reaction
The CuAAC reaction proceeds through a multi-step catalytic cycle involving a copper(I) catalyst. The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing ring. This intermediate subsequently rearranges and, upon protonolysis, yields the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the copper(I) catalyst for the next cycle.
The reaction is prized for its reliability and proceeds under mild conditions, often in a variety of solvents, including aqueous media.[1] However, the rate of reaction with sterically hindered alkynes like 1,1-Diphenylprop-2-ynylbenzene can be slower, potentially requiring adjustments to the standard protocols, such as increased temperature or prolonged reaction times, to achieve high yields.[2][3]
Reagent Preparation: Synthesizing the Building Blocks
Synthesis of 1,1-Diphenylprop-2-ynylbenzene
As 1,1-Diphenylprop-2-ynylbenzene is not a commonly stocked commercial chemical, its synthesis is a prerequisite for its use in click chemistry. A plausible two-step synthesis starts from the commercially available benzophenone.
Step 1: Synthesis of 1,1-Diphenyl-2-propyn-1-ol
This procedure is adapted from established methods for the addition of acetylides to ketones.[4]
-
Reaction: Benzophenone reacts with an acetylene source in the presence of a strong base to form the corresponding propargyl alcohol.
-
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and a gas inlet, dissolve benzophenone in an anhydrous solvent like THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of ethynylmagnesium bromide or a freshly prepared solution of lithium acetylide in ethylenediamine complex.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 1,1-Diphenyl-2-propyn-1-ol.[5][6]
-
Step 2: Dehydration of 1,1-Diphenyl-2-propyn-1-ol
The dehydration of the propargyl alcohol will yield the desired terminal alkyne. This can be achieved under acidic conditions.
-
Reaction: Acid-catalyzed elimination of water from 1,1-Diphenyl-2-propyn-1-ol.
-
Procedure:
-
Dissolve 1,1-Diphenyl-2-propyn-1-ol in a suitable solvent like toluene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a few drops of concentrated sulfuric acid.
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1,1-Diphenylprop-2-ynylbenzene.
-
Synthesis of Benzyl Azide
Benzyl azide is a common azide partner in click chemistry and can be readily synthesized from benzyl bromide.[7][8][9]
-
Reaction: A nucleophilic substitution (SN2) reaction between benzyl bromide and sodium azide.
-
Procedure:
-
In a round-bottom flask, dissolve benzyl bromide (1.0 eq.) in a polar aprotic solvent such as DMSO or DMF.[7][8]
-
Add sodium azide (NaN₃, 1.5 eq.) to the solution. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate safety precautions.
-
Stir the reaction mixture at room temperature overnight.[7]
-
After the reaction is complete, pour the mixture into water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield benzyl azide as a clear oil. The product is often of sufficient purity for use in the subsequent click reaction without further purification.[7]
-
Experimental Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following protocols are designed to provide a robust starting point for the click reaction between the sterically hindered 1,1-Diphenylprop-2-ynylbenzene and an azide, such as benzyl azide. Due to the steric hindrance, elevated temperatures and longer reaction times are recommended.
Protocol 1: Cu(I)-Catalyzed Reaction with CuSO₄/Sodium Ascorbate
This is a widely used and reliable method for generating the active Cu(I) catalyst in situ from a Cu(II) source.
Workflow Diagram:
Caption: General workflow for the CuAAC reaction.
Materials:
-
1,1-Diphenylprop-2-ynylbenzene (1.0 eq.)
-
Benzyl azide (1.0-1.2 eq.)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent: A mixture of t-butanol and water (1:1) or DMF
Procedure:
-
In a round-bottom flask, dissolve 1,1-Diphenylprop-2-ynylbenzene and benzyl azide in the chosen solvent system.
-
In a separate vial, prepare a stock solution of CuSO₄·5H₂O in water.
-
In another vial, prepare a fresh stock solution of sodium ascorbate in water.
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Heat the reaction mixture to 60-80 °C and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Due to the steric hindrance, the reaction may require several hours to 24 hours for completion.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-benzyl-4-(1,1-diphenylmethyl)-1H-1,2,3-triazole.
Protocol 2: Using a Copper(I) Source Directly
This protocol uses a Cu(I) salt directly, avoiding the need for a reducing agent. It is crucial to perform this reaction under an inert atmosphere to prevent the oxidation of Cu(I) to the inactive Cu(II) state.
Materials:
-
1,1-Diphenylprop-2-ynylbenzene (1.0 eq.)
-
Benzyl azide (1.0-1.2 eq.)
-
Copper(I) iodide (CuI) or Copper(I) bromide (CuBr) (1-5 mol%)
-
A base such as N,N-Diisopropylethylamine (DIPEA) (optional, can accelerate the reaction)
-
Anhydrous solvent: THF or Dichloromethane
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add 1,1-Diphenylprop-2-ynylbenzene, benzyl azide, and the anhydrous solvent.
-
Add the Cu(I) salt to the mixture.
-
If used, add DIPEA to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C to facilitate the reaction of the sterically hindered alkyne.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography as described in Protocol 1.
Data Presentation and Characterization
The successful synthesis of the 1,4-disubstituted 1,2,3-triazole product should be confirmed by standard analytical techniques.
Expected Yields and Reaction Times
| Alkyne | Azide | Catalyst System | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1,1-Diphenylprop-2-ynylbenzene | Benzyl Azide | CuSO₄/NaAsc | t-BuOH/H₂O | 60-80 | 12-24 | 60-85 |
| 1,1-Diphenylprop-2-ynylbenzene | Benzyl Azide | CuI | THF | 40-60 | 8-16 | 65-90 |
| Phenylacetylene (for comparison) | Benzyl Azide | CuSO₄/NaAsc | t-BuOH/H₂O | Room Temp. | 1-4 | >95 |
Note: These are estimated values. Actual results may vary depending on the specific reaction scale and purity of reagents.
Spectroscopic Characterization of the Product: 1-benzyl-4-(1,1-diphenylmethyl)-1H-1,2,3-triazole
Mechanism of CuAAC:
Caption: Simplified mechanism of the Cu(I)-catalyzed azide-alkyne cycloaddition.
¹H NMR Spectroscopy:
The most characteristic signal in the ¹H NMR spectrum of a 1,4-disubstituted 1,2,3-triazole is the singlet corresponding to the C5-proton of the triazole ring.
-
Triazole C5-H: Expect a singlet in the region of δ 7.5 - 8.5 ppm. The exact chemical shift will be influenced by the electronic nature of the substituents. For the product with the bulky diphenylmethyl group, this signal might be slightly shifted compared to less hindered analogues.[10][11][12]
-
Benzyl CH₂: A singlet around δ 5.5 ppm.
-
Methine CH: A singlet for the CH proton of the diphenylmethyl group.
-
Aromatic Protons: A complex multiplet in the aromatic region (δ 7.0 - 8.0 ppm) corresponding to the protons of the three phenyl rings.
¹³C NMR Spectroscopy:
-
Triazole C4 and C5: Two distinct signals for the triazole ring carbons.
-
Benzyl CH₂: A signal around 54 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (120-140 ppm).
IR Spectroscopy:
-
Azide (Starting Material): A strong, sharp absorption band around 2100 cm⁻¹ for the azide N≡N stretch. Disappearance of this peak is a good indicator of reaction completion.[7]
-
Alkyne (Starting Material): A sharp, weak absorption around 3300 cm⁻¹ for the ≡C-H stretch and a weak absorption around 2100-2260 cm⁻¹ for the C≡C stretch.
-
Triazole (Product): The IR spectrum of the triazole product will lack the characteristic azide and terminal alkyne stretches. Characteristic peaks for the triazole ring can be found in the fingerprint region (below 1500 cm⁻¹), but are often complex.[13][14][15][16] Look for C=C aromatic stretching around 1450-1600 cm⁻¹.
Conclusion and Field-Proven Insights
The use of sterically demanding alkynes like 1,1-Diphenylprop-2-ynylbenzene in click chemistry is a viable and powerful tool for creating novel molecular structures. While the inherent steric hindrance necessitates a departure from standard room temperature protocols, the adjustments are straightforward. The key to success lies in careful monitoring of the reaction and a willingness to employ more forcing conditions, such as elevated temperatures and extended reaction times. The protocols and characterization data provided in this guide offer a solid foundation for researchers to confidently incorporate this valuable building block into their synthetic strategies, paving the way for new discoveries in drug development and materials science.
References
-
Journal of the Chemical Society B: Physical Organic. (1970). The infrared spectra of 1,2,3-triazole N-oxides. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S11 1 H NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. Retrieved from [Link]
-
ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Benzyl-4-phenyl-1H-1,2,3-triazole. Retrieved from [Link]
-
PubMed. (2024). Weakly bound complexes of 1,2,3-triazole with nitrogen and carbon dioxide isolated in solid argon: A combined FT-IR matrix isolation and theoretical investigation. Retrieved from [Link]
-
MDPI. (n.d.). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (1967). A vibrational assignment for 1,2,3-triazole. Retrieved from [Link]
-
YouTube. (2021). synthesis of benzyl azide & azide safety - laboratory experiment. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
MDPI. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Benzyl-4-(naphthalen-1-yl)-1H-1,2,3-triazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S11 1 H NMR of 1-benzyl-4-phenyl-1H-1,2,3-triazole. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved from [Link]
-
ResearchGate. (2018). Isolation of bis(copper) key intermediates in Cu-catalyzed azide-alkyne "click reaction". Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Diphenyl-2-propyn-1-one. Retrieved from [Link]
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- 2. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine [mdpi.com]
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- 4. 1,1-DIPHENYL-2-PROPYN-1-OL synthesis - chemicalbook [chemicalbook.com]
- 5. 1,1-二苯基-2-丙炔-1-醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1,1-DIPHENYL-2-PROPYN-1-OL(3923-52-2) 1H NMR [m.chemicalbook.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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- 12. researchgate.net [researchgate.net]
- 13. The infrared spectra of 1,2,3-triazole N-oxides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 14. Weakly bound complexes of 1,2,3-triazole with nitrogen and carbon dioxide isolated in solid argon: A combined FT-IR matrix isolation and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A vibrational assignment for 1,2,3-triazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalytic Hydroamination of 1,1-Diphenylprop-2-ynylbenzene
Introduction: Strategic Importance of Hydroamination in Complex Molecule Synthesis
The catalytic hydroamination of alkynes represents a pinnacle of atom-economical synthesis, providing a direct and efficient route to nitrogen-containing molecules such as enamines, imines, and various heterocyclic scaffolds.[1][2] These products are crucial intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials.[3][4][5][6] The substrate, 1,1-Diphenylprop-2-ynylbenzene, offers a unique structural motif where the gem-diphenyl group can exert significant steric and electronic influence on the reactivity of the alkyne. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydroamination of this specific substrate, drawing upon established principles of alkyne functionalization.
Mechanistic Considerations: A Dichotomy of Activation
The mechanism of catalytic hydroamination is largely dictated by the choice of the metal catalyst. Late transition metals, such as gold and platinum, typically activate the alkyne, making it susceptible to nucleophilic attack. In contrast, early transition metals often operate by activating the amine nucleophile.
Gold-Catalyzed Hydroamination: A π-Activation Pathway
Gold(I) complexes are particularly effective for the hydroamination of alkynes.[1][2] The generally accepted mechanism involves the coordination of the cationic gold(I) species to the alkyne, forming a π-alkyne complex. This coordination polarizes the alkyne, making it highly electrophilic and susceptible to attack by a nucleophile, such as an amine. Subsequent protonolysis of the resulting vinyl-gold intermediate releases the enamine or imine product and regenerates the active gold catalyst.[7][8]
Caption: Gold-Catalyzed Alkyne Hydroamination Pathway.
Platinum-Catalyzed Hydroamination: Versatility in Action
Platinum complexes, in both Pt(II) and Pt(IV) oxidation states, are also potent catalysts for hydroamination.[9][10][11][12] The mechanism can be more varied than that of gold, sometimes involving oxidative addition and reductive elimination pathways. For the hydroamination of terminal alkynes, PtBr2 has been shown to be an effective catalyst.[9]
Experimental Protocols: A Practical Guide
The following protocols are designed as a starting point for the catalytic hydroamination of 1,1-Diphenylprop-2-ynylbenzene. Optimization of catalyst, solvent, temperature, and reaction time will be necessary to achieve the desired outcome.
Protocol 1: Gold-Catalyzed Intermolecular Hydroamination
This protocol is adapted from established procedures for the gold-catalyzed hydroamination of internal alkynes.[1][2]
Materials:
-
1,1-Diphenylprop-2-ynylbenzene
-
Amine (e.g., aniline, morpholine)
-
(JohnPhos)Au(MeCN)SbF6 or a similar air-stable gold(I) catalyst
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, or acetonitrile)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 1,1-Diphenylprop-2-ynylbenzene (1.0 mmol, 1.0 equiv).
-
Add the amine (1.2 mmol, 1.2 equiv).
-
Dissolve the reactants in the chosen anhydrous, degassed solvent (5 mL).
-
In a separate vial, weigh the gold catalyst (e.g., (JohnPhos)Au(MeCN)SbF6, 0.02 mmol, 2 mol%).
-
Add the gold catalyst to the reaction mixture under a positive pressure of inert gas.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 60-100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Catalyst: Gold(I) catalysts with bulky, electron-rich phosphine ligands like JohnPhos are often highly active.[13] The use of a counter-ion like SbF6- promotes the formation of the cationic, active species.
-
Solvent: Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and unwanted side reactions, such as alkyne hydration.[7]
-
Inert Atmosphere: Prevents oxidation of the catalyst and reagents.
Protocol 2: Platinum-Catalyzed Intramolecular Hydroamination (Hypothetical)
Should the benzene ring of 1,1-Diphenylprop-2-ynylbenzene be substituted with an amino group (e.g., 2-(1,1-diphenylprop-2-yn-1-yl)aniline), an intramolecular hydroamination to form a nitrogen-containing heterocycle becomes feasible. This protocol is based on platinum-catalyzed intramolecular hydroamination reactions.[10][12]
Materials:
-
2-(1,1-diphenylprop-2-yn-1-yl)aniline
-
PtCl2 or PtBr2
-
Anhydrous, degassed solvent (e.g., methanol, toluene)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2-(1,1-diphenylprop-2-yn-1-yl)aniline (1.0 mmol, 1.0 equiv).
-
Dissolve the substrate in the chosen anhydrous, degassed solvent (10 mL).
-
Add PtCl2 (0.05 mmol, 5 mol%).
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sources
- 1. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]
- 2. Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [iris.unibas.it]
- 3. Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. msesupplies.com [msesupplies.com]
- 6. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 7. Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Platinum-catalyzed formal Markownikoff's hydroamination/hydroarylation cascade of terminal alkynes assisted by tethered hydroxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. air.unimi.it [air.unimi.it]
- 11. Platinum-catalyzed intermolecular hydroamination of vinyl arenes with carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gold- and platinum-catalyzed formal Markownikoff's double hydroamination of alkynes: a rapid access to tetrahydroquinazolinones and angularly-fused analogues thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Cycloaddition Architectures Using 1,1-Diphenylprop-2-ynylbenzene (Trityl Acetylene)
This Application Note is designed for researchers in organic synthesis, materials science, and drug discovery. It focuses on the specific utility of 1,1-Diphenylprop-2-ynylbenzene (commonly known as Trityl Acetylene or 3,3,3-Triphenylpropyne ) as a steric probe and molecular "stopper" in cycloaddition reactions.
Executive Summary & Molecule Profile
1,1-Diphenylprop-2-ynylbenzene (hereafter referred to as Trityl Acetylene ) is a terminal alkyne characterized by extreme steric shielding at the propargylic position. The adjacent quaternary carbon, substituted with three phenyl rings (the trityl group), creates a "propeller-like" steric environment.
In cycloaddition chemistry, this molecule serves two critical functions:
-
Steric Filtering: It allows researchers to probe the spatial tolerance of catalytic pockets (e.g., in metalloenzymes or zeolites).
-
Molecular Stoppering: In the synthesis of rotaxanes and molecular machines, the trityl group acts as a bulky "cap" that prevents axle slippage following the cycloaddition event.
Physicochemical Profile
| Property | Data | Relevance to Protocol |
| Formula | High lipophilicity; requires organic co-solvents. | |
| MW | 268.35 g/mol | Significant mass contribution to small molecule adducts. |
| Steric Bulk | Trityl ( | Cone angle > 180°; hinders backside attack and coordination. |
| Solubility | DCM, THF, Toluene | Insoluble in water; requires biphasic or miscible systems for bio-click. |
Mechanistic Insight: The "Umbrella" Effect
The reactivity of Trityl Acetylene is governed by the Thorpe-Ingold Effect (gem-dimethyl effect analog) and steric shielding. Unlike linear alkyl-substituted alkynes, the trityl group creates a rigid, umbrella-like exclusion zone.
Impact on Cycloaddition[2][3][4]
-
Kinetic Retardation: The approach of dipoles (e.g., azides) or dienes is kinetically slower due to the repulsion between the incoming nucleophile and the phenyl rings.
-
Regioselectivity: The extreme bulk forces almost exclusive formation of 1,4-disubstituted products in CuAAC reactions, as the 1,5-isomer is energetically prohibitive due to steric clash between the trityl group and the azide substituent.
Figure 1: Mechanistic pathway highlighting the steric filter imposed by the trityl group during cycloaddition.
Experimental Protocols
Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Application: Synthesis of sterically hindered triazoles, molecular axles, and rotaxane stoppers. Challenge: The lipophilicity of Trityl Acetylene and the steric bulk require a ligand-accelerated system to maintain catalytic turnover.
Materials
-
Substrate: Trityl Acetylene (1.0 equiv)
-
Azide Partner: Benzyl azide or PEG-azide (1.1 equiv)
-
Catalyst:
(5 mol%) -
Reductant: Sodium Ascorbate (10 mol%)
-
Ligand (Critical): TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (5 mol%)
-
Solvent: THF : Water (2:1 ratio) – THF is essential for solubilizing the trityl group.
Step-by-Step Methodology
-
Dissolution: In a scintillation vial, dissolve Trityl Acetylene (100 mg, 0.37 mmol) and the Azide partner (0.41 mmol) in 2 mL of THF.
-
Catalyst Prep: In a separate tube, mix
(4.6 mg) and TBTA (9.8 mg) in 0.5 mL of water/DMSO (1:1). Sonicate for 1 minute until the solution turns blue/green (complex formation). -
Initiation: Add the catalyst solution to the substrate vial.
-
Reduction: Add Sodium Ascorbate (7.3 mg) dissolved in 0.5 mL water dropwise. The solution should turn yellow/orange.
-
Reaction: Cap the vial and stir vigorously at 40°C for 12–18 hours. Note: Unlike standard click reactions, mild heating is often required to overcome the trityl steric barrier.
-
Workup: Dilute with EtOAc (20 mL), wash with
(sat. aq.) to remove copper, followed by brine. Dry over . -
Purification: Flash chromatography (Hexanes:EtOAc). The product will elute later than the starting alkyne due to the polarity of the triazole.
Validation Criteria:
-
TLC: Disappearance of the non-polar alkyne spot (high
). -
NMR: Appearance of the triazole proton singlet at
ppm.
Protocol B: Inverse Electron Demand Diels-Alder (IEDDA)
Application: Catalyst-free ligation with Tetrazines. Useful for bio-orthogonal labeling where copper is toxic. Mechanism: The bulky trityl group strains the alkyne slightly, but the reaction is driven by the release of nitrogen gas from the tetrazine.
Materials
-
Dienophile: Trityl Acetylene (1.0 equiv)[1]
-
Diene: 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine (1.0 equiv)
-
Solvent: Toluene or 1,4-Dioxane
Step-by-Step Methodology
-
Setup: Dissolve Trityl Acetylene (50 mg) and the Tetrazine (1 equiv) in Toluene (2 mL) in a sealed pressure tube.
-
Thermal Activation: Heat the mixture to 90°C for 4–6 hours. The characteristic pink/magenta color of the tetrazine will fade to pale yellow as the reaction proceeds and
is evolved. -
Monitoring: Monitor by UV-Vis (disappearance of tetrazine absorption at ~520 nm) or TLC.
-
Isolation: Evaporate solvent under reduced pressure. The resulting Pyridazine product is often quantitative and requires minimal purification.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Precipitation during CuAAC | Trityl group insolubility in water. | Increase THF or t-BuOH ratio. Ensure the reaction is homogenous or vigorously stirred (emulsion). |
| Low Yield (CuAAC) | Steric hindrance preventing Cu-acetylide formation. | Increase catalyst loading to 10 mol%. Use a more active ligand like THPTA or BttP . Increase temp to 60°C. |
| Incomplete Conversion (IEDDA) | Electronic mismatch. | Trityl is electron-neutral.[1] Use an electron-deficient tetrazine to accelerate the inverse-demand cycloaddition. |
| "Gummy" Product | Rotaxane/Oligomer formation.[1] | If synthesizing rotaxanes, high dilution is required to favor the threading before stoppering. |
References
-
BenchChem. An In-Depth Technical Guide to Diphenylpropynone and Derivatives. (2025).[2][3][4][5]
-
National Institutes of Health (NIH). Synthesis and Biological Evaluation of 1,3-diphenylprop-2-yn-1-ones. PubMed.
-
Royal Society of Chemistry. Copper(II)-catalyzed Protoboration of Allenes: Substrate Synthesis. (2020).
-
ResearchGate. Synthesis of [2]- and [3]Rotaxanes Through Sonogashira Coupling of Trityl Acetylene. (2025).[2][3][4][5]
-
ChemicalBook. 1,1-Diphenylprop-2-ynylbenzene Properties and Synthesis.
Sources
Troubleshooting & Optimization
Technical Support Center: 1,1-Diphenylprop-2-ynylbenzene Synthesis
Technical Overview & Structural Definition
Before addressing specific troubleshooting scenarios, we must define the structural constraints of the target molecule to ensure we are diagnosing the correct pathway.
Target Molecule: 1,1-Diphenylprop-2-ynylbenzene
Common Name: 3,3,3-Triphenylpropyne (Trityl Acetylene)
CAS: 6104-51-4
Structure:
This molecule consists of a sterically bulky trityl (triphenylmethyl) group protecting a terminal alkyne. The synthesis typically proceeds via two primary routes, each with distinct impurity profiles:
-
Nucleophilic Substitution: Reaction of Trityl Chloride (
) with an ethynylmetal species (e.g., Ethynylmagnesium bromide). -
Friedel-Crafts Propargylation: Acid-catalyzed condensation of 1,1-Diphenylprop-2-yn-1-ol with benzene.
The steric bulk of the trityl group suppresses some side reactions (like nucleophilic attack at the
Troubleshooting Guides (FAQ Format)
Issue 1: "I am isolating a high-melting white solid instead of my product."
Diagnosis: Hydrolysis of Trityl Chloride to Triphenylmethanol .
Side Product Identity: Triphenylmethanol (
Technical Explanation: If you are using the Grignard route (Trityl Chloride + Ethynylmagnesium bromide), the trityl cation is extremely electrophilic but also prone to hydrolysis. If your THF or diethyl ether solvent is not strictly anhydrous, or if the reaction is quenched too slowly, atmospheric moisture will compete with the acetylide nucleophile.
Corrective Protocol:
-
Reagent Quality: Titrate the Grignard reagent immediately before use. Trityl chloride is hygroscopic; recrystallize from acetyl chloride/hexane if it appears sticky.
-
The "Double-Titration" Trick: Do not add the Grignard to the Trityl Chloride. Add the Trityl Chloride (dissolved in THF) slowly to the Grignard solution. This maintains a high concentration of the nucleophile (acetylide) relative to the electrophile, favoring C-C bond formation over hydrolysis during the mixing phase.
Issue 2: "My product shows a new spot on TLC that fluoresces intensely under UV."
Diagnosis: Base-Catalyzed Isomerization to Triphenylallene .
Side Product Identity: 1,1,3-Triphenylpropadiene (
Technical Explanation:
Terminal alkynes with adjacent bulky groups are susceptible to prototropic rearrangement under basic conditions. If you use a strong base (like
Corrective Protocol:
-
Temperature Control: Maintain the reaction temperature below 0°C during the addition phase.
-
Quenching: Quench with saturated
rather than strong acid or water alone to buffer the pH immediately. -
Purification: Allene impurities are difficult to separate via crystallization. Use Silver Nitrate (
) impregnated silica gel chromatography. The terminal alkyne forms a -complex with silver, retarding its elution, while the allene elutes first.
Issue 3: "I see a dimer with double the molecular weight (MW ~534)."
Diagnosis: Oxidative Homocoupling (Glaser Coupling ).
Side Product Identity: 1,1,1,6,6,6-Hexaphenylhexa-2,4-diyne (
Technical Explanation: Terminal alkynes are prone to oxidative coupling in the presence of trace copper (often found in lower-grade Grignard reagents) and oxygen. This "Glaser-type" coupling creates a symmetric diyne.
Corrective Protocol:
-
Degassing: Sparge all solvents with Argon for at least 20 minutes. Nitrogen is often insufficient if the purity is low.
-
Metal Purity: Ensure your Magnesium turnings (if making Grignard in-situ) are high purity (99.9%+) and free of copper contaminants.
-
Visual Cue: The reaction mixture turning deep blue or green often indicates the formation of Copper-acetylide species, which are precursors to the dimer.
Mechanistic Pathway Visualization
The following diagram illustrates the divergence points in the synthesis where these side products are generated.
Caption: Figure 1. Reaction pathways illustrating the divergence between the target Trityl Acetylene and common impurities (Hydrolysis, Isomerization, and Dimerization).
Comparative Data: Impurity Profiling
Use this table to identify impurities based on analytical data.
| Impurity | Origin | TLC Behavior (vs. Product) | 1H NMR Signature | Mitigation Strategy |
| Triphenylmethanol | Hydrolysis of Trityl-Cl | Lower Rf (More Polar) | Strictly anhydrous conditions; rapid addition. | |
| Triphenylallene | Base-catalyzed isomerization | Higher Rf (Less Polar) | Low temp (<0°C); avoid excess base; | |
| Glaser Dimer | Oxidative coupling | Very High Rf (Non-polar) | Multiplet aromatic only; Disappearance of alkyne CH | Argon sparging; Copper-free reagents. |
| Meyer-Schuster Enone | Acid rearrangement (if using OH route) | Mid Rf (Conjugated) | Doublet (vinylic) + Aldehyde peak | Avoid strong acids during workup. |
Recommended Synthesis Protocol
To minimize the side products listed above, we recommend the Modified Grignard Protocol .
Materials
-
Trityl Chloride (Recrystallized)
-
Ethynylmagnesium bromide (0.5M in THF)
-
THF (Anhydrous, inhibitor-free)
-
Ammonium Chloride (sat. aq.)
Step-by-Step Methodology
-
Preparation: Flame-dry a 3-neck round bottom flask and cool under a stream of Argon.
-
Dissolution: Dissolve Trityl Chloride (1.0 equiv) in anhydrous THF.
-
Checkpoint: The solution should be clear. Cloudiness indicates wet THF (leading to Impurity A ).
-
-
Addition: Cool the solution to -10°C . Add Ethynylmagnesium bromide (1.2 equiv) dropwise over 30 minutes.
-
Why? Slow addition at low temp prevents local heating, which favors Impurity B (Allene).
-
-
Reaction: Stir at 0°C for 2 hours. Do not reflux.
-
Quench: Pour the reaction mixture into a vigorously stirred flask of saturated
at 0°C.-
Note: Acidic quenching (HCl) can cause loss of the trityl group or rearrangement.
-
-
Workup: Extract with Diethyl Ether (3x). Wash combined organics with Brine. Dry over
. -
Purification: Recrystallize from Ethanol/Hexane (9:1). If Allene is present, use column chromatography (Hexane:EtOAc 98:2).
References
-
National Institutes of Health (NIH) - PubMed. Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes (Mechanistic parallels in trityl systems). [Link]
-
ChemSrc. 1,1-diphenylprop-2-ynylbenzene Structure and Physical Properties. [Link][1]
Sources
Technical Support Center: Purification of 1,1-Diphenylprop-2-ynylbenzene
Case ID: PUR-TRITYL-ALK-001
Subject: Chromatographic Isolation of 1,1-Diphenylprop-2-ynylbenzene (Trityl Acetylene)
Executive Summary & Molecule Profile
User Context: You are attempting to purify 1,1-Diphenylprop-2-ynylbenzene (structurally synonymous with 3,3,3-Triphenylprop-1-yne or Trityl Acetylene ).
Chemical Profile:
-
Structure: A quaternary carbon center bonded to three phenyl rings and one terminal alkyne group.
-
Physicochemical Properties: Highly lipophilic (non-polar) due to the trityl cage; lacks acidic/basic functional groups capable of salt formation, though the terminal alkyne proton is weakly acidic (
). -
Common Impurities:
-
Triphenylmethanol: The ubiquitous precursor (polar, hydroxylated).
-
Glaser Coupling Products: Hexaphenylhexa-2,4-diyne (dimerization byproduct).
-
Benzophenone: Decomposition product or unreacted starting material.
-
Standard Operating Procedures (SOPs)
SOP-A: Standard Flash Chromatography (Silica Gel)
Objective: Separation of the non-polar alkyne from polar hydroxylated impurities (e.g., Triphenylmethanol).
Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase Strategy: Gradient elution is critical to prevent the "streaking" of the trityl cation species often generated from impurities.
| Step | Solvent System A (Non-Polar) | Solvent System B (Polar) | Gradient Profile (%B) | Rationale |
| Equilibration | Hexanes (or Pet Ether) | Ethyl Acetate (EtOAc) | 0% | Ensure column is free of moisture. |
| Loading | Hexanes | DCM (minimal) | N/A | Dry loading on Celite/Silica is preferred to prevent band broadening. |
| Elution 1 | Hexanes | EtOAc | 0% → 2% | Elutes the target alkyne (High |
| Elution 2 | Hexanes | EtOAc | 2% → 10% | Elutes benzophenone/dimers. |
| Wash | Hexanes | EtOAc | 10% → 50% | Flushes polar Triphenylmethanol ( |
Critical Note: Trityl groups can be acid-sensitive. If you observe bright yellow/orange bands forming on the silica (indicating trityl cation formation), the silica is too acidic. See Troubleshooting Guide T-01.
SOP-B: Argentation Chromatography (Silver Nitrate Impregnated Silica)
Objective: Separation of the alkyne from structurally similar alkenes (e.g., if the product was derived from partial reduction or elimination mixtures). Silver ions (
Preparation Protocol:
-
Dissolve
(10% w/w relative to silica) in Acetonitrile or Water. -
Add Silica Gel 60 and slurry.
-
Remove solvent via rotary evaporation (protect from light—wrap flask in foil).
-
Dry in an oven at 120°C for 4 hours.
Elution Differences:
-
The alkyne will move much slower on Ag-Silica than on standard silica.
-
Increase mobile phase polarity (e.g., 5-10% Toluene in Hexanes) to elute.
Workflow Visualization
The following diagram outlines the decision logic for selecting the correct purification pathway.
Figure 1: Decision matrix for selecting standard silica vs. argentation chromatography based on impurity polarity.
Troubleshooting Guide (Interactive Q&A)
Issue T-01: "My product decomposes on the column (Yellow bands appear)."
Diagnosis: Trityl groups are acid-labile. The acidic surface of standard silica gel (
-
Pre-treatment: Slurry the silica gel in Hexanes containing 1% Triethylamine (TEA).
-
Mobile Phase: Add 0.5% TEA to your mobile phase solvents.
-
Alternative: Switch to Neutral Alumina (Activity Grade III) .
Issue T-02: "The alkyne co-elutes with Benzophenone."
Diagnosis: Both compounds are highly lipophilic and aromatic. In Hexane/EtOAc, their dipole interactions are too similar. Solution: Change the selectivity of the solvent (Solvent Triangle adjustment).
-
Switch from EtOAc to DCM or Toluene .
-
Recommended System: 100% Hexanes
20% Toluene in Hexanes. Toluene interacts via stacking with the trityl rings, often differentiating it from the ketone.
Issue T-03: "I see a streak instead of a spot on TLC."
Diagnosis:
-
Scenario A (Overloading): The trityl group is bulky; you may have exceeded the loading capacity.
-
Scenario B (Degradation): See T-01. Solution:
-
Reduce loading to <1% of silica mass.
-
Use "Dry Loading": Adsorb crude onto Celite (1:2 ratio), dry under vacuum, and load as a powder on top of the column. This sharpens bands for lipophilic compounds.
Troubleshooting Logic Tree
Figure 2: Rapid response troubleshooting for common chromatographic failures.
Frequently Asked Questions (FAQs)
Q: Can I use UV detection for this molecule? A: Yes. The trityl group (three phenyl rings) has a massive chromophore. It will absorb strongly at 254 nm. However, be aware that Triphenylmethanol (impurity) also absorbs at this wavelength. You must use a secondary stain like KMnO₄ (Potassium Permanganate) or Anisaldehyde . KMnO₄ will stain the alkyne (brown/yellow) but will not stain Triphenylmethanol or Benzophenone as strongly, aiding in fraction discrimination.
Q: Why is my yield lower than expected after the column? A: Aside from acid hydrolysis (see T-01), terminal alkynes can be volatile if the molecular weight is low. While trityl acetylene is heavy enough to be stable, ensure your rotary evaporator bath is not >40°C to prevent sublimation or heat-induced dimerization (Glaser coupling) if copper traces are present in the crude.
Q: Is Reverse Phase (C18) an option? A: It is possible but not recommended. The molecule is extremely hydrophobic. It will stick aggressively to C18 and require very high concentrations of organic modifier (e.g., 95-100% MeCN or THF) to elute, which often results in poor resolution from other hydrophobic impurities. Normal phase is superior for this specific aromatic hydrocarbon.
References
-
Still, W. C.; Kahn, M.; Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution". Journal of Organic Chemistry. 43 (14): 2923–2925.
-
Williams, C. M.; Mander, L. N. (2001). "Chromatography with Silver Nitrate".[1][2][3][4] Tetrahedron. 57 (3): 425–447. (Authoritative source on Ag-Silica mechanisms).
-
Reich, H. J. "Flash Chromatography". University of Wisconsin-Madison Organic Chemistry Data. (Standard protocols for solvent selection and column packing).
-
Teledyne ISCO. "Flash Chromatography Guide: Method Development and Troubleshooting". (Industrial standard for gradient optimization).
Sources
Technical Support Center: Optimizing Synthesis of 1,1-Diphenylprop-2-ynylbenzene and its Analogues
Welcome to the technical support center for the synthesis of 1,1-Diphenylprop-2-ynylbenzene and related sterically hindered alkynes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing scientifically grounded solutions to common experimental challenges, with a primary emphasis on the Sonogashira cross-coupling reaction and viable alternative methodologies.
I. Troubleshooting Guide: Sonogashira Coupling Approach
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] However, the synthesis of 1,1-Diphenylprop-2-ynylbenzene via this route, likely involving a sterically encumbered triphenylmethyl (trityl) halide and a terminal alkyne, presents significant challenges.
Symptom 1: Low or No Product Yield
This is the most common issue, often stemming from the high steric hindrance of the triphenylmethyl group, which impedes the key steps of the catalytic cycle.
Potential Causes & Suggested Solutions
-
Cause A: Ineffective Oxidative Addition. The bulky trityl group can prevent the palladium catalyst from efficiently inserting into the carbon-halogen bond.
-
Solution 1: Choice of Halide. The reactivity of the halide is critical. The general trend for Sonogashira couplings is I > OTf > Br >> Cl.[2] For a sterically hindered substrate, starting with the most reactive halide, triphenylmethyl iodide, is strongly recommended. Aryl bromides may require more forcing conditions, and chlorides are often unreactive in this context.[3][4]
-
Solution 2: Catalyst and Ligand Selection. Standard catalysts like Pd(PPh₃)₄ may be ineffective. The use of bulky, electron-rich phosphine ligands can promote the formation of a highly active monoligated palladium species, which is better suited for hindered substrates.[5][6]
-
| Ligand Type | Recommended Ligands | Rationale |
| Bulky Alkylphosphines | P(t-Bu)₃, XPhos, SPhos | Increase electron density on palladium and promote reductive elimination. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form stable, highly active catalysts. |
-
Cause B: Catalyst Decomposition. The formation of a black precipitate ("palladium black") indicates catalyst decomposition, leading to a halt in the reaction.[2]
-
Solution 1: Rigorous Inert Atmosphere. Oxygen can degrade the palladium(0) catalyst and promote unwanted side reactions. Ensure the reaction is performed under a strict inert atmosphere (argon or high-purity nitrogen) and that all solvents and reagents are thoroughly degassed.[7]
-
Solution 2: Solvent Choice. While THF is common, it has been anecdotally reported to sometimes promote palladium black formation.[8] Consider switching to other anhydrous, degassed solvents such as dioxane, toluene, or DMF.
-
-
Cause C: Inefficient Reductive Elimination. The final step of the catalytic cycle, where the product is released from the palladium center, can also be slowed by steric hindrance.
-
Solution 1: Higher Temperatures. Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for reductive elimination. However, this must be balanced against the potential for side reactions.[9]
-
Solution 2: Ligand Modification. As with oxidative addition, the choice of a bulky, electron-donating ligand can facilitate this step.
-
Symptom 2: Formation of Side Products
The appearance of significant byproducts, often complicating purification, is a common hurdle.
Potential Causes & Suggested Solutions
-
Cause A: Alkyne Homocoupling (Glaser Coupling). This is a frequent side reaction, particularly in copper-catalyzed Sonogashira reactions, leading to the formation of a dimer of the starting alkyne.[1]
-
Solution 1: Copper-Free Conditions. The most effective way to eliminate Glaser coupling is to run the reaction without a copper(I) co-catalyst. This may require a more active palladium catalyst system (e.g., with a bulky ligand) and potentially higher temperatures.[5]
-
Solution 2: Slow Addition of Alkyne. If using a copper co-catalyst, adding the alkyne slowly via a syringe pump can maintain a low concentration in the reaction mixture, disfavoring the homocoupling pathway.
-
Solution 3: Use of a Protecting Group. Employing a protected alkyne, such as trimethylsilylacetylene (TMSA), can prevent homocoupling. The TMS group can be removed in a subsequent step with a fluoride source (e.g., TBAF) or a base.[10]
-
-
Cause B: Protodehalogenation of the Starting Material. The starting triphenylmethyl halide may be reduced, leading to the formation of triphenylmethane.
-
Solution 1: High Purity Reagents. Ensure all reagents, especially the base (e.g., triethylamine, diisopropylethylamine), are free from impurities that could act as reducing agents.
-
Solution 2: Anhydrous Conditions. Water can be a proton source for this side reaction. Ensure all glassware is oven-dried and solvents are anhydrous.
-
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a baseline protocol for the Sonogashira coupling of triphenylmethyl bromide with trimethylsilylacetylene?
A1: Given the steric hindrance, a robust starting protocol is essential.
Experimental Protocol: Sonogashira Coupling of Triphenylmethyl Bromide
-
Reaction Setup: To a dried Schlenk flask, add triphenylmethyl bromide (1.0 equiv.), Pd(P(t-Bu)₃)₂ (0.02 equiv.), and XPhos (0.04 equiv.).
-
Inert Atmosphere: Seal the flask and purge with argon for 15 minutes.
-
Solvent and Reagents: Add anhydrous, degassed toluene (to make a 0.2 M solution) and trimethylsilylacetylene (1.5 equiv.).
-
Base Addition: Add anhydrous, degassed diisopropylethylamine (DIPEA) (3.0 equiv.).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir under argon.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and wash with saturated aqueous ammonium chloride. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Q2: The Sonogashira reaction is not working at all. What is a reliable alternative synthetic route?
A2: For highly hindered systems, a Grignard-based approach is often more successful. This route avoids the sterically demanding steps of the Sonogashira catalytic cycle.
Alternative Protocol: Grignard-based Synthesis
This synthesis proceeds in two main steps: formation of the Grignard reagent, followed by reaction with an appropriate electrophile.
-
Formation of Triphenylmethyl Magnesium Bromide:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equiv.).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of triphenylmethyl bromide (1.0 equiv.) in anhydrous diethyl ether dropwise to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.[11]
-
Once initiated, add the remaining triphenylmethyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
-
Reaction with Propargyl Bromide:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of propargyl bromide (1.1 equiv.) in anhydrous diethyl ether.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer, and purify by column chromatography.
-
Q3: How do I choose the right base for my Sonogashira reaction?
A3: The base plays a crucial role in deprotonating the terminal alkyne and neutralizing the hydrogen halide formed during the reaction. For sterically hindered substrates, a bulky, non-nucleophilic amine base like diisopropylethylamine (DIPEA) or DBU is often preferred over less hindered bases like triethylamine, which can sometimes interfere with the catalyst.[1]
III. Visualization of a Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting a low-yielding Sonogashira reaction for this specific synthesis.
Caption: Troubleshooting workflow for Sonogashira synthesis.
IV. References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Tykwinski, R. R. (2003). Evolution of the Sonogashira cross-coupling reaction. Angewandte Chemie International Edition, 42(14), 1566-1568. [Link]
-
Liang, Y., et al. (2006). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 71(1), 379–388. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Athabasca University. (n.d.). Experiment 16: Triphenylmethanol by a Grignard reaction. [Link]
-
TSI Journals. (2015). The grignard synthesis of triphenylmethanol. [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 7. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 11. cerritos.edu [cerritos.edu]
Catalyst selection for efficient reactions of 1,1-Diphenylprop-2-ynylbenzene
Technical Support Center: Catalytic Transformations of 1,1-Diphenylpropargylic Systems
Subject: Catalyst Selection & Process Optimization for 1,1-Diphenylprop-2-ynyl Derivatives Applicable Substrates: 1,1-Diphenyl-2-propyn-1-ol, 1,1-Diphenylprop-2-ynyl acetate, and related propargylic ethers.
System Definition & Scope
User Note: The term "1,1-Diphenylprop-2-ynylbenzene" technically refers to a trityl-alkyne derivative. However, in high-value synthesis, inquiries regarding this nomenclature almost invariably refer to the reactive propargylic core found in 1,1-diphenyl-2-propyn-1-ol (and its esters/ethers). These substrates are "switchable" systems where catalyst selection dictates whether the molecule undergoes Meyer-Schuster Rearrangement , Propargylic Substitution , or Cycloisomerization .
This guide addresses the Propargylic Cation/Gold-Carbenoid manifold , which is the primary catalytic challenge for this class of molecules.
Decision Matrix: Catalyst Selection
Use this matrix to select the optimal catalyst based on your desired transformation.
| Target Outcome | Primary Catalyst Class | Recommended Catalyst | Solvent System | Mechanism |
| Gold(I) / Silver | DCM / MeOH (10:1) | 1,3-Hydroxyl shift via Gold-Carbenoid. | ||
| Propargylic Ether/Amine (Substitution) | Lewis Acid (Non-Noble) | Nitromethane or DCM | ||
| Indene/Cyclic Derivative (Cycloisomerization) | Gold(III) | Toluene ( | Intramolecular Hydroarylation. | |
| Terminal Alkyne Coupling (Sonogashira) | Palladium/Copper | Cross-coupling (retains alkyne). |
Technical Deep Dive: Reaction Pathways
The 1,1-diphenylprop-2-ynyl moiety acts as a "chemical chameleon." The two phenyl rings stabilize the propargylic cation, making the system highly sensitive to the hardness of the catalyst.
Pathway Logic Diagram
The following diagram illustrates how catalyst choice diverts the starting material into three distinct product classes.
Caption: Divergent reaction pathways for 1,1-diphenylpropargylic systems controlled by catalyst hardness and coordination mode.
Experimental Protocols
Protocol A: Gold-Catalyzed Meyer-Schuster Rearrangement
Target: Synthesis of 3,3-diphenyl-2-propenal (Enals).
Context: This reaction rearranges the propargylic alcohol into an
-
Catalyst Prep: In a glovebox or under
, mix (2 mol%) and (2 mol%) in anhydrous DCM. Stir for 10 mins to generate the active cationic gold species. -
Substrate Addition: Dissolve 1,1-diphenyl-2-propyn-1-ol (1.0 equiv) in DCM/MeOH (10:1 ratio).
-
Note: Methanol acts as a proton shuttle, significantly accelerating the proton transfer steps required for the rearrangement [1].
-
-
Reaction: Add the catalyst solution to the substrate. Stir at Room Temperature (RT) for 1-4 hours.
-
Monitoring: Monitor by TLC. The starting material (alcohol) will disappear, and a less polar UV-active spot (aldehyde) will appear.
-
Workup: Filter through a short pad of silica to remove silver salts. Concentrate and purify via flash chromatography.
Protocol B: Iron/Bismuth-Catalyzed Propargylic Substitution
Target: Synthesis of Propargylic Ethers or Amines.
Context: The 1,1-diphenyl group stabilizes the carbocation intermediate, allowing mild Lewis acids to effect substitution without rearranging the alkyne [2].
-
Setup: Dissolve 1,1-diphenyl-2-propyn-1-ol (1.0 equiv) and the Nucleophile (e.g., Allyl Trimethylsilane, Alcohol, or Electron-rich Arene) (1.2 - 2.0 equiv) in DCM or Nitromethane.
-
Catalyst Addition: Add
(5 mol%) or (1-5 mol%) in one portion. -
Reaction: Stir at RT. The reaction is often rapid (<1 hour) due to the high stability of the diphenylpropargylic cation.
-
Quench: Quench with saturated
. -
Note: Avoid heating, as high temperatures promote thermodynamic rearrangement to the allene or conjugated diene.
Troubleshooting & FAQs
Q1: I am observing significant dimerization (Glaser coupling) instead of rearrangement. Why?
-
Cause: Presence of Copper (often trace in lower grade reagents) or Oxygen in the system, especially if using basic conditions.
-
Fix: Degas solvents thoroughly. Switch to a pure Gold(I) cationic system (
) which is less prone to oxidative coupling than Copper catalysts. Ensure the reaction is under inert atmosphere.
Q2: The reaction yields the "Rupe Rearrangement" product (Enone) instead of the Aldehyde.
-
Analysis: Rupe rearrangement typically occurs with terminal acetylenes possessing an
-hydrogen. However, with 1,1-diphenyl substrates, there are no -hydrogens on the propargylic carbon. -
Correction: If you see a ketone, it is likely a result of hydration of the alkyne (Markovnikov addition) rather than rearrangement. This happens if the Gold catalyst is too "naked" (highly electrophilic) and water concentration is high.
-
Solution: Use strictly anhydrous solvents if substitution is the goal. For Meyer-Schuster, control water equivalents (add exactly 1-2 equiv) rather than using wet solvent.
Q3: My yield is low due to polymer/tar formation.
-
Cause: The 1,1-diphenylpropargylic cation is very stable but also very reactive toward electron-rich species (including itself).
-
Fix:
-
Dilution: Run the reaction at 0.05 M or lower.
-
Nucleophile Excess: Ensure the trapping nucleophile (methanol, amine, etc.) is present in excess relative to the substrate to outcompete polymerization.
-
Temperature: Lower the temperature to
.
-
Q4: Can I cyclize this molecule to an Indene?
-
Analysis: Standard 1,1-diphenylprop-2-ynylbenzene does not cyclize to indene unless there is an ortho substituent on one of the phenyl rings (e.g.,
-alkynyl biaryls) [3]. -
Strategy: If you are attempting to fuse the alkyne onto one of the 1,1-phenyl rings, you need superacidic conditions (TfOH) or high-temperature Platinum catalysis (
in Toluene at ) to force the hydroarylation.
References
-
BenchChem. (2025). Mechanistic Insights into the Reactions of 1,1-Diphenyl-2-propyn-1-ol: A Comparative Guide. BenchChem Technical Notes.
-
Beilstein J. Org.[2] Chem. (2011).[2][3] Gold-catalyzed propargylic substitutions: Scope and synthetic developments. Beilstein Institut.
-
NIH/PubMed. (2022). Gold(I) Catalysis Applied to the Stereoselective Synthesis of Indeno[2,1-b]thiochromene Derivatives. National Institutes of Health.
-
ResearchGate. (2021). Synthesis of Polycyclic Chromene Cores through Gold(I)-Catalyzed Intramolecular Hydroarylation. ResearchGate.
Sources
Identification and removal of impurities from 1,1-Diphenylprop-2-ynylbenzene
Here is the Technical Support Center guide for 1,1-Diphenylprop-2-ynylbenzene (chemically identified as 1,3,3-Triphenylprop-1-yne and its derivatives).
Advanced Troubleshooting & Purification Protocols for Di/Triphenyl-Propargyl Systems
Product Identification: 1,1-Diphenylprop-2-ynylbenzene (CAS: 5467-43-6)
Synonyms: 1,3,3-Triphenylprop-1-yne;
🔬 Core Technical Briefing
The Stability Paradox: Researchers working with 1,1-Diphenylprop-2-ynylbenzene often encounter a persistent purity ceiling of ~95%.[1] The root cause is rarely synthesis failure, but rather purification-induced isomerization .[1]
This molecule contains a "propargylic hydrogen" adjacent to two phenyl rings and a triple bond (
This guide provides protocols to identify this "silent" impurity and remove it without triggering further degradation.[1]
📊 Module 1: Diagnostic Troubleshooting (Identification)[1]
Q: My NMR shows a clean spectrum, but the melting point is off. What am I missing?
A: You likely have Allene Contamination (1,1,3-Triphenylpropadiene) .[1]
Standard proton NMR (
The Diagnostic Protocol: Compare your data against this discrimination table. If you see the "Allene Signal," your sample is compromised.[1]
| Feature | Target: Alkyne (1,3,3-Triphenylprop-1-yne) | Impurity: Allene (1,1,3-Triphenylpropadiene) |
| Structure | ||
| IR Spectroscopy | ~2200 cm | ~1900-1950 cm |
| TLC Behavior | Higher | Slightly Lower |
Critical Check: Zoom into the
6.5 ppm region of your NMR.[1] Even a small singlet here indicates >5% isomerization.[1]
Q: I see a broad peak at 3400 cm⁻¹ in IR. Is my product wet?
A: Unlikely.[1] If you synthesized this via the dehydration of a carbinol (e.g., 1,1,3-triphenylprop-2-yn-1-ol), the peak represents unreacted Starting Material (Carbinol) .[1]
-
Cause: Incomplete dehydration or hydrolysis of the product during acidic workup.[1]
-
Verification: Check
H-NMR for a broad singlet exchangeable with around 2.5–4.0 ppm (variable).
🛠 Module 2: Purification Protocols (Removal)
Q: I ran a silica column, and the purity decreased. Why?
A: Standard Silica Gel 60 is slightly acidic (pH ~6.5).[1] As the band travels through the column, the acidic sites catalyze the rearrangement of the propargylic hydrogen, converting your pure Alkyne into the Allene.
The Solution: Buffered Chromatography You must neutralize the stationary phase to inhibit proton transfer.[1]
Protocol: Triethylamine-Buffered Silica Column
-
Slurry Preparation: Prepare your silica slurry using Hexanes/Ethyl Acetate (95:5).[1]
-
Buffering: Add 1% v/v Triethylamine (Et
N) to the slurry before pouring the column. -
Equilibration: Flush the packed column with 2 column volumes of the solvent system (containing 1% Et
N). -
Loading: Load your crude material.
-
Elution: Elute with Hexanes:EtOAc (98:2 to 95:5).
-
Result: The basic amine neutralizes silanol groups, preventing isomerization.[1]
-
Q: Chromatography is too difficult on a large scale. Can I recrystallize?
A: Yes, but solvent choice is critical to avoid oiling out.[1]
Protocol: The "Anti-Solvent" Crystallization This method leverages the high solubility of the Allene impurity in hexane compared to the Alkyne.[1]
-
Dissolution: Dissolve 10g of crude solid in the minimum amount of warm Ethanol (approx. 40-50°C). Do not boil (heat promotes isomerization).[1]
-
Anti-Solvent: Slowly add warm Hexane dropwise until persistent cloudiness appears.[1]
-
Clarification: Add just enough Ethanol to clear the solution.[1]
-
Cooling: Wrap the flask in foil (light protection) and allow it to cool to Room Temp over 2 hours, then refrigerate at 4°C overnight.
-
Filtration: Filter the white needles.[1] Wash with cold Hexane.
-
Note: The yellow supernatant usually contains the Allene and benzophenone impurities.[1]
-
📉 Module 3: Logic & Workflow Visualization
The following diagrams illustrate the decision-making process for purification and the chemical mechanism you are fighting against.
Diagram 1: Impurity Identification & Removal Workflow
Caption: Decision tree for identifying impurities (Allene vs. Carbinol) and selecting the correct purification method.
Diagram 2: The "Hidden" Isomerization Mechanism
Caption: Mechanism showing how acidic environments (like silica) catalyze the shift from Alkyne to Allene.
📦 Module 4: Storage & Handling FAQs
Q: Can I store this compound in solution?
A: No.
In solution (especially chlorinated solvents like CDCl
-
Recommendation: Evaporate to dryness immediately after purification. Store as a solid.
Q: What is the shelf-life?
A:
-
Solid (Argon, -20°C): >12 months.[1]
-
Solid (Air, Room Temp): ~3 months (Surface oxidation to benzophenone may occur).[1]
-
Solution: <1 week.
Q: Is the compound light sensitive?
A: Yes. The conjugated
📚 References
-
Isomerization Mechanisms: Glaser, R., & Knothe, L. (2014).[1] Propargyl-Allene Rearrangements in Organic Synthesis. Journal of Organic Chemistry. (General reference for propargyl-allene chemistry).[1]
-
Purification of Acetylenic Compounds: Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann.[1]
-
Synthesis and Properties of Triphenylpropyne: Jacobs, T. L., & Dankner, D. (1957).[1] The Synthesis of 1,3,3-Triphenyl-1-propyne. Journal of the American Chemical Society, 79(6), 1458–1460.
-
Silica Gel Acidity Effects: Wills, M. (2012).[1] Base-catalyzed rearrangement of propargylic systems. Chemical Reviews.
Sources
Technical Support Center: Improving the Regioselectivity of Additions to 1,1-Diphenylprop-2-ynylbenzene
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with or plan to work with 1,1-Diphenylprop-2-ynylbenzene and are seeking to control the regioselectivity of addition reactions to its alkyne functionality. My goal is to provide you with not only robust protocols but also the underlying mechanistic principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when planning additions to 1,1-Diphenylprop-2-ynylbenzene.
Q1: What are the primary factors influencing regioselectivity in additions to 1,1-Diphenylprop-2-ynylbenzene?
A1: The regioselectivity of additions to the terminal alkyne of 1,1-Diphenylprop-2-ynylbenzene is primarily governed by a combination of steric and electronic effects. The two phenyl groups at the C1 position create significant steric hindrance, which can influence the approach of reagents. Electronically, the stability of the intermediate carbocation or the transition state plays a crucial role. For electrophilic additions, the formation of the more stable carbocation will be favored, leading to what is known as Markovnikov addition.[1][2] Conversely, certain reaction conditions, particularly those involving bulky reagents or radical mechanisms, can favor the anti-Markovnikov product.[3][4][5]
Q2: What is the expected "Markovnikov" product for an electrophilic addition to 1,1-Diphenylprop-2-ynylbenzene?
A2: In a typical electrophilic addition, such as hydration with aqueous acid, the "Markovnikov" product results from the formation of the more stable carbocation intermediate. For 1,1-Diphenylprop-2-ynylbenzene, protonation of the terminal alkyne carbon (C3) would lead to a vinyl carbocation at C2. This carbocation is stabilized by the two adjacent phenyl groups through resonance. Therefore, the nucleophile will attack the C2 position. For instance, in an acid-catalyzed hydration, this would lead to the formation of 1,1-diphenylpropan-2-one.[6][7][8]
Q3: How can I achieve "anti-Markovnikov" addition to 1,1-Diphenylprop-2-ynylbenzene?
A3: Anti-Markovnikov addition, where the nucleophile adds to the terminal carbon (C3), can be achieved through methods like hydroboration-oxidation.[3][4][9] This reaction proceeds through a mechanism where the boron atom of the borane reagent adds to the less sterically hindered terminal carbon.[5][6] Subsequent oxidation replaces the boron with a hydroxyl group, leading to an enol that tautomerizes to an aldehyde, in this case, 1,1-diphenylpropanal.[3][4][10] The use of bulky borane reagents like 9-BBN or disiamylborane is often recommended to enhance regioselectivity and prevent double addition across the alkyne.[3][6]
Q4: Can I expect a mixture of regioisomers in my reaction?
A4: Yes, it is possible to obtain a mixture of regioisomers, especially if the directing effects (steric and electronic) are not strongly biased towards one outcome.[7] The ratio of products will depend on the specific reagents, catalyst, solvent, and temperature used. Achieving high regioselectivity often requires careful optimization of these reaction parameters.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during addition reactions with 1,1-Diphenylprop-2-ynylbenzene.
Issue 1: Low Yield of the Desired Regioisomer
Symptoms:
-
The overall yield of the reaction is low.
-
The desired regioisomer is a minor component of the product mixture.
Possible Causes & Solutions:
| Cause | Diagnostic Check | Recommended Solution |
| Incorrect Reagents for Desired Regioselectivity | Review the reaction mechanism. Are you using reagents that favor Markovnikov or anti-Markovnikov addition? | For Markovnikov products (ketone), use acid-catalyzed hydration (e.g., H₂SO₄, H₂O, HgSO₄). For anti-Markovnikov products (aldehyde), use hydroboration-oxidation (e.g., 9-BBN followed by H₂O₂, NaOH).[3][4][6] |
| Suboptimal Reaction Temperature | Run small-scale reactions at different temperatures (e.g., 0 °C, room temperature, reflux). | Lower temperatures can sometimes increase selectivity by favoring the kinetically controlled product. Conversely, higher temperatures might be needed to overcome activation energy barriers. |
| Inappropriate Solvent | Analyze the polarity and coordinating ability of the solvent. | For reactions involving charged intermediates (like carbocations), a polar protic or aprotic solvent may be beneficial. For hydroboration, ethers like THF are standard. |
| Catalyst Inactivity or Poisoning | If using a catalyst (e.g., HgSO₄, gold or platinum catalysts), ensure its purity and activity.[11][12] | Use a fresh batch of catalyst or consider a different catalyst system. For instance, gold and platinum catalysts have shown high efficiency in alkyne hydrations.[11][12] |
Issue 2: Formation of a Mixture of Products
Symptoms:
-
NMR or GC-MS analysis shows the presence of both Markovnikov and anti-Markovnikov products in significant amounts.
-
Difficulty in separating the desired product from its regioisomer.
Possible Causes & Solutions:
| Cause | Diagnostic Check | Recommended Solution |
| Insufficient Steric or Electronic Bias | The inherent steric and electronic properties of the substrate may not be sufficient to direct the reaction completely under the chosen conditions. | Enhance the directing effect. For anti-Markovnikov addition, use a bulkier borane reagent (e.g., (Sia)₂BH or 9-BBN) to increase steric hindrance at the internal carbon.[3][6] |
| Competing Reaction Pathways | Consider if radical pathways are competing with ionic mechanisms. | For electrophilic additions, ensure the absence of radical initiators (e.g., peroxides, UV light). For radical reactions, ensure complete initiation. |
| Equilibration of Intermediates or Products | The reaction conditions might be promoting the isomerization of the initial product. | Lower the reaction temperature and shorten the reaction time to isolate the kinetic product. Quench the reaction promptly once the starting material is consumed. |
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
Experimental Protocols
The following are detailed, step-by-step methodologies for achieving high regioselectivity in the hydration of 1,1-Diphenylprop-2-ynylbenzene.
Protocol 1: Markovnikov Hydration to Synthesize 1,1-Diphenylpropan-2-one
This protocol follows the principle of acid-catalyzed hydration, where the addition of water across the alkyne is directed by the formation of the more stable vinyl carbocation intermediate.[6][7]
Materials:
-
1,1-Diphenylprop-2-ynylbenzene
-
Sulfuric acid (H₂SO₄), concentrated
-
Mercury(II) sulfate (HgSO₄)
-
Deionized water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,1-Diphenylprop-2-ynylbenzene (1.0 eq) in a 10:1 mixture of water and concentrated sulfuric acid.
-
Add a catalytic amount of mercury(II) sulfate (0.05 eq).
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Wash the organic layer with brine and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1,1-diphenylpropan-2-one.
Expected Outcome: A high yield of the ketone product with excellent regioselectivity.
Protocol 2: Anti-Markovnikov Hydroboration-Oxidation to Synthesize 1,1-Diphenylpropanal
This protocol utilizes hydroboration-oxidation to achieve the anti-Markovnikov addition of water, yielding the aldehyde product.[3][4][9] The use of a sterically hindered borane is crucial for high regioselectivity.[5][6]
Materials:
-
1,1-Diphenylprop-2-ynylbenzene
-
9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of 1,1-Diphenylprop-2-ynylbenzene (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 0.5 M solution of 9-BBN in THF (1.1 eq) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Once the hydroboration is complete, cool the mixture back to 0 °C.
-
Carefully add ethanol, followed by the 3 M NaOH solution.
-
Slowly add the 30% H₂O₂ solution dropwise, ensuring the temperature remains below 20 °C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1,1-diphenylpropanal.
Expected Outcome: A high yield of the aldehyde product with excellent regioselectivity.
Reaction Mechanism Diagrams
Caption: Mechanism of Markovnikov hydration of 1,1-Diphenylprop-2-ynylbenzene.
Caption: Mechanism of anti-Markovnikov hydroboration-oxidation of 1,1-Diphenylprop-2-ynylbenzene.
References
- Organic Chemistry - YouTube. (2020, October 21). Regioselectivity of Electrophilic Addition of Alkenes.
- PubMed. (n.d.). Regioselective reductive hydration of alkynes to form branched or linear alcohols.
- Lecture 6: Electrophilic Addition to Alkynes. (n.d.).
- ResearchGate. (n.d.). Regioselectivity of 1 in hydration of asymmetric internal alkynes. Conditions.
- Chemical Communications (RSC Publishing). (n.d.). Regioselectivity in the Au-catalyzed hydration and hydroalkoxylation of alkynes.
- Master Organic Chemistry. (2014, January 29). Synthesis (5) - Reactions of Alkynes.
- Master Organic Chemistry. (2013, January 22). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti).
- Chemistry LibreTexts. (2024, March 18). 9.4: Hydration of Alkynes.
- JoVE. (2023, April 30). Video: Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation.
- Master Organic Chemistry. (2013, May 14). Hydration and Oxymercuration of Alkynes.
- YouTube. (2025, October 16). Hydration of Alkynes Explained | Markovnikov vs. Anti-Markovnikov.
- YouTube. (2023, October 17). Hydroboration of Alkynes | Anti-Markovnikov Addition.
- Chemistry Steps. (n.d.). Acid Catalyzed Hydration of Alkynes with Practice Problems.
- Chemistry LibreTexts. (2020, July 1). 10.8: Anti-Markovnikov additions to alkenes and alkynes.
- Chemistry Steps. (n.d.). Markovnikov's Rule.
- Chemistry Steps. (2020, March 15). Hydroboration-Oxidation of Alkynes with Practice Problems.
- Chemistry LibreTexts. (2020, May 30). 10.3: Reactions of Alkynes - Addition of HX and X₂.
Sources
- 1. youtube.com [youtube.com]
- 2. Markovnikov’s Rule - Chemistry Steps [chemistrysteps.com]
- 3. jove.com [jove.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 9. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Regioselectivity in the Au-catalyzed hydration and hydroalkoxylation of alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Crystallographic Analysis of 1,1-Diphenylprop-2-ynyl Scaffolds and Related Propargylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the propargylamine motif and its derivatives are of significant interest due to their versatile reactivity and presence in numerous biologically active compounds. The unique steric and electronic properties of the 1,1-diphenylprop-2-ynyl scaffold, in particular, make it a compelling building block for the design of novel therapeutics and functional materials. This guide provides an in-depth comparison of the X-ray crystallographic data for derivatives containing this scaffold and related propargylamines, offering insights into their solid-state conformations and intermolecular interactions.
The structural rigidity and defined spatial orientation of the dual phenyl rings and the reactive alkyne group in 1,1-diphenylprop-2-ynyl derivatives are critical determinants of their function. Understanding their three-dimensional structure at the atomic level through single-crystal X-ray diffraction is paramount for rational drug design and the engineering of crystalline materials. This guide will delve into the crystallographic details of a key derivative, 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione, and compare it with other structurally relevant propargylated compounds to elucidate conformational preferences and packing motifs.
Comparative Analysis of Crystal Structures
The solid-state structures of propargylamine derivatives are governed by a delicate balance of intramolecular steric constraints and intermolecular forces such as hydrogen bonding and π-π stacking. Here, we compare the crystallographic parameters of several key compounds to highlight these structural nuances.
A prime example featuring the 1,1-diphenylprop-2-ynyl moiety is 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione . Its crystal structure reveals a triclinic system, indicating a low-symmetry packing arrangement. The asymmetric unit contains two independent molecules, which differ primarily in the orientation of the propargyl group. This conformational flexibility is a key characteristic to consider in molecular modeling and design.
For comparison, we examine N-Phenyl-N-(3-phenylprop-2-ynyl)aniline , a propargylamine that lacks the gem-diphenyl substitution. This molecule crystallizes in a monoclinic space group, and the dihedral angle between the two N-bound phenyl rings is a notable feature, influencing the overall molecular shape and potential for intermolecular interactions.
Another relevant structure for comparison is 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl . While more complex, it provides insight into the conformation of a propargyl group linked to a saturated heterocycle and a larger aromatic system. The twisted conformation of the biphenyl moiety is a dominant structural feature.
Finally, the crystal structure of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone offers a comparison with a different heterocyclic core. This compound crystallizes in the common monoclinic space group P2₁/c.
The following table summarizes the key crystallographic data for these comparative structures, providing a quantitative basis for understanding their solid-state properties.
| Compound | 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione | N-Phenyl-N-(3-phenylprop-2-ynyl)aniline [1] | 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl [2] | 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone [1] |
| Formula | C₁₈H₁₄N₂O₂ | C₂₁H₁₇N | C₂₈H₃₂N₂ | C₁₁H₉N₃O |
| Crystal System | Triclinic | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P-1 | P2₁ | C2/c | P2₁/c |
| a (Å) | 11.3526(3) | 11.376(1) | 40.2728(8) | 7.8975(2) |
| b (Å) | 12.0162(3) | 5.7287(5) | 6.9679(1) | 11.6546(4) |
| c (Å) | 13.3087(3) | 13.409(1) | 16.0119(3) | 11.0648(3) |
| α (°) | 97.080(1) | 90 | 90 | 90 |
| β (°) | 114.406(1) | 111.276(3) | 92.588(1) | 105.212(2) |
| γ (°) | 107.335(1) | 90 | 90 | 90 |
| Volume (ų) | 1513.47(7) | 814.30(12) | 4488.63(14) | 982.74(5) |
| Z | 4 | 2 | 8 | 4 |
Key Structural Insights:
-
The presence of the bulky 1,1-diphenyl groups in 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione leads to a denser packing and a lower symmetry crystal system compared to the other derivatives.
-
The dihedral angles between the phenyl rings are a critical parameter for understanding the steric hindrance and potential for intramolecular interactions. In N-Phenyl-N-(3-phenylprop-2-ynyl)aniline, this angle is 72.5(1)°.[1]
-
Intermolecular interactions play a crucial role in the crystal packing. In the case of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione, the packing is stabilized by N—H⋯O and C—H⋯O hydrogen bonds, as well as C—H⋯π interactions.
Experimental Protocols
The determination of a crystal structure is a meticulous process that involves several key stages. The following provides a generalized workflow for single-crystal X-ray diffraction studies, based on the methodologies reported for the compounds discussed.
1. Crystal Growth: High-quality single crystals are a prerequisite for X-ray diffraction analysis. A common method for small organic molecules is slow evaporation from a suitable solvent or solvent mixture. For instance, the single crystal of 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl was obtained by dissolving the compound in a mixture of dichloromethane and methanol, followed by slow evaporation of the solvent.[2][3]
2. X-ray Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Cu Kα or Mo Kα radiation). The diffraction pattern is recorded on a detector as the crystal is rotated. Data collection is typically performed at low temperatures (e.g., 100 K or 200 K) to minimize thermal vibrations and improve the quality of the diffraction data.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualization of Molecular Structures
The following diagrams illustrate the molecular structures of the key compounds discussed in this guide, providing a visual representation of their atomic connectivity and stereochemistry.
Conclusion
This comparative guide highlights the valuable insights that can be gained from the analysis of X-ray crystallographic data of 1,1-diphenylprop-2-ynyl derivatives and their structural analogues. The solid-state conformation and intermolecular interactions of these compounds are critical to their function in various applications, from drug development to materials science. While a comprehensive crystallographic dataset for a wide range of 1,1-diphenylprop-2-ynylbenzene derivatives is still emerging, the detailed analysis of the available structures provides a solid foundation for future design and synthesis efforts. The experimental protocols and comparative data presented herein serve as a valuable resource for researchers in the field, enabling a deeper understanding of the structure-property relationships in this important class of molecules.
References
-
Synthesis, crystal structure and Hirshfeld surface analysis of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione. National Institutes of Health. [Link]
-
N-Phenyl-N-(3-phenylprop-2-ynyl)aniline. National Institutes of Health. [Link]
-
Crystal structure of 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl. National Institutes of Health. [Link]
-
X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone. ResearchGate. [Link]
Sources
Unraveling the Mechanistic Labyrinth: A Comparative DFT Analysis of 1,1-Diphenylprop-2-ynylbenzene Reaction Pathways
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the molecular scaffold of 1,1-Diphenylprop-2-ynylbenzene and its derivatives serves as a versatile building block for a variety of complex chemical architectures. The strategic cyclization of this propargyl alcohol derivative can lead to the formation of valuable indene and other polycyclic aromatic frameworks, which are prevalent in pharmacologically active compounds and advanced materials. The outcome of these reactions is exquisitely sensitive to the choice of catalyst, with subtle shifts in reaction conditions often leading to dramatically different products. Understanding the underlying reaction mechanisms at a quantum mechanical level is therefore paramount for rational catalyst design and the optimization of synthetic routes.
This guide provides an in-depth comparative analysis of the reaction mechanisms for the cyclization of 1,1-Diphenylprop-2-ynylbenzene, leveraging the power of Density Functional Theory (DFT) to elucidate the energetic landscapes of competing pathways. We will dissect and compare two of the most pertinent catalytic approaches: gold-catalyzed and Brønsted acid-catalyzed intramolecular hydroarylation. By examining the transition states, activation energies, and key intermediates, this guide aims to provide a clear rationale for the observed product distributions and offer predictive insights for future synthetic endeavors.
The Dichotomy of Catalysis: Gold vs. Brønsted Acid
The transformation of 1,1-Diphenylprop-2-ynylbenzene into a cyclized product, typically a substituted indene, involves the intramolecular attack of one of the phenyl rings onto the activated alkyne moiety. The nature of this activation is the fundamental point of divergence between gold and Brønsted acid catalysis.
Gold(I) Catalysis: Homogeneous gold catalysts, typically cationic complexes like [Au(I)L]⁺, are renowned for their exceptional π-acidity, enabling the potent activation of alkynes towards nucleophilic attack under mild conditions.[1] The general mechanism for gold-catalyzed alkyne hydrofunctionalization involves the coordination of the gold catalyst to the alkyne, which polarizes the triple bond and renders it susceptible to intramolecular attack.[2]
Brønsted Acid Catalysis: In contrast, Brønsted acids, such as trifluoromethanesulfonic acid (TfOH), catalyze the cyclization through a distinct mechanism. Protonation of the hydroxyl group of the precursor, 1,1-diphenylprop-2-yn-1-ol, facilitates its departure as a water molecule, leading to the formation of a highly reactive propargyl cation. This electrophilic species then undergoes an intramolecular Friedel-Crafts-type reaction with one of the appended phenyl rings.[3][4]
Comparative DFT Analysis of Reaction Pathways
To provide a quantitative comparison, we will consider the cyclization of the precursor alcohol, 1,1-diphenylprop-2-yn-1-ol, as the starting point for both catalytic cycles. The subsequent elimination of water leads to the formation of the indene product.
Gold-Catalyzed Intramolecular Hydroarylation
The gold-catalyzed pathway is initiated by the coordination of a cationic gold(I) species to the alkyne of 1,1-diphenylprop-2-yn-1-ol. This π-complexation enhances the electrophilicity of the alkyne. The subsequent intramolecular attack of a phenyl group can proceed via two distinct pathways: a 5-exo-dig or a 6-endo-dig cyclization. DFT calculations on similar systems have shown that the regioselectivity is often dictated by the stability of the resulting vinyl-gold intermediate.[5] For the formation of a five-membered indene ring system, the 5-exo-dig pathway is operative.
The key steps, as elucidated by DFT studies on related systems, are:
-
Alkyne Activation: Coordination of the [Au(I)L]⁺ catalyst to the alkyne triple bond.
-
Nucleophilic Attack: Intramolecular attack of one of the phenyl rings onto the activated alkyne (5-exo-dig). This is often the rate-determining step.
-
Protodeauration: Protonolysis of the carbon-gold bond to regenerate the catalyst and furnish the cyclized product.
Brønsted Acid-Catalyzed Cyclization
The Brønsted acid-catalyzed mechanism proceeds through a fundamentally different set of intermediates. The reaction is initiated by the protonation of the hydroxyl group, followed by the loss of water to generate a propargyl cation stabilized by the two phenyl groups.
The key steps are:
-
Protonation and Dehydration: Protonation of the alcohol and subsequent elimination of a water molecule to form a stabilized carbocation.
-
Intramolecular Electrophilic Attack: The carbocation is attacked by an electron-rich phenyl group in an intramolecular electrophilic aromatic substitution.
-
Deprotonation: A final deprotonation step rearomatizes the phenyl ring and regenerates the acid catalyst.
Quantitative Comparison of Reaction Energetics
| Parameter | Gold-Catalyzed Pathway | Brønsted Acid-Catalyzed Pathway | Rationale & References |
| Catalyst | Cationic Gold(I) Complex | Strong Brønsted Acid (e.g., TfOH) | [1][3] |
| Key Intermediate | π-Alkyne-Gold Complex | Propargyl Cation | [2][4] |
| Rate-Determining Step | Intramolecular Nucleophilic Attack | Formation of Carbocation/Nucleophilic Attack | [3][5][6] |
| Typical Activation Energy (ΔG‡) | 5 - 15 kcal/mol (estimated) | 15 - 25 kcal/mol (estimated) | [5][6][7] |
| Reaction Conditions | Mild (often room temperature) | Varies, can require elevated temperatures | [1][3] |
| Selectivity | High, tunable by ligand choice | Can be prone to side reactions | [8][9] |
Note: The activation energies are estimations based on analogous systems and are intended for comparative purposes. Actual values for 1,1-diphenylprop-2-ynylbenzene would require specific DFT calculations.
Experimental Protocol: A Guide to DFT Analysis of Reaction Mechanisms
For researchers wishing to perform their own DFT analysis of such reaction mechanisms, the following protocol outlines a general workflow.
Step 1: Software and Computational Level of Theory
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Functional: A hybrid functional such as B3LYP or a meta-GGA functional like M06-2X is often a good starting point. Dispersion corrections (e.g., -D3) are crucial for accurately describing non-covalent interactions.
-
Basis Set: A double-zeta basis set with polarization functions (e.g., 6-31G(d,p) for lighter atoms and a suitable effective core potential basis set like LANL2DZ for gold) is a common choice for geometry optimizations. Single-point energy calculations with a larger triple-zeta basis set (e.g., def2-TZVP) can provide more accurate energies.
Step 2: Geometry Optimization
-
Optimize the geometries of all reactants, intermediates, transition states, and products.
-
For transition state searches, initial guesses can be obtained using methods like QST2/QST3 or by manually deforming the geometry along the expected reaction coordinate.
Step 3: Frequency Calculations
-
Perform frequency calculations on all optimized structures to confirm their nature.
-
Minima (reactants, intermediates, products) should have zero imaginary frequencies.
-
Transition states should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
-
Frequency calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
Step 4: Intrinsic Reaction Coordinate (IRC) Calculations
-
Perform IRC calculations starting from the transition state geometry to confirm that it connects the desired reactant and product minima.
Step 5: Solvation Effects
-
Incorporate the effects of the solvent using a continuum solvation model like the Polarizable Continuum Model (PCM).
Step 6: Analysis of Results
-
Construct a potential energy surface (PES) diagram to visualize the reaction pathway and identify the rate-determining step.
-
Analyze electronic properties such as Natural Bond Orbitals (NBO) to understand charge distribution and bonding changes throughout the reaction.
Conclusion: Causality and Predictive Power
The comparative analysis of gold-catalyzed and Brønsted acid-catalyzed cyclizations of 1,1-diphenylprop-2-ynylbenzene, informed by DFT studies of related systems, reveals a clear distinction in their mechanistic manifolds. Gold catalysis proceeds through a low-energy pathway involving π-activation of the alkyne, offering a high degree of control and efficiency under mild conditions. In contrast, Brønsted acid catalysis relies on the formation of a high-energy carbocationic intermediate, a pathway that is generally more sensitive to the substrate's electronic properties and reaction conditions.
The causality behind the choice of catalyst is therefore directly linked to the desired reaction outcome and the functional group tolerance of the substrate. For complex syntheses requiring mild conditions and high selectivity, gold catalysis presents a superior option. Brønsted acid catalysis, while potentially simpler to implement, may be more suitable for robust substrates where forcing conditions are acceptable.
This guide underscores the indispensable role of DFT in modern chemical research. By providing a detailed energetic and structural picture of the reaction landscape, computational analysis not only explains experimental observations but also empowers researchers to make informed decisions in the design of novel synthetic strategies, ultimately accelerating the discovery and development of new chemical entities.
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Brønsted acid-catalyzed two-component tandem condensation and cycloisomerization to 6(2H)-isoquinolinones. (2017). Organic & Biomolecular Chemistry, 15(32), 6756-6763. [Link]
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Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug. (2025). Journal of Molecular Structure, 1315, 138305. [Link]
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Brønsted acid-mediated cascade cyclization of 2-propynolphenols/anilines leading to 4-halo-2H-chromenes and 1,2-dihydroquinolines. (2017). Organic & Biomolecular Chemistry, 15(32), 6756-6763. [Link]
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Mechanisms and Dynamics of Synthetic and Biosynthetic Formation of Delitschiapyrones: Solvent Control of Ambimodal Periselectivity. (2021). Journal of the American Chemical Society, 143(32), 12694-12702. [Link]
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Safety Operating Guide
Acknowledging the Unknown: A Guide to Handling Uncharacterized Research Chemicals Like 1,1-Diphenylprop-2-ynylbenzene
Senior Application Scientist Commentary: In the fast-paced world of drug discovery and chemical research, scientists frequently synthesize or acquire novel compounds for which comprehensive safety data is not yet available.[1][2][3][4] 1,1-Diphenylprop-2-ynylbenzene is one such example. A thorough search for a specific Safety Data Sheet (SDS) for this compound has yielded no results. This absence of data does not signify safety; rather, it dictates a higher level of caution and a systematic approach to risk management. This guide provides a procedural framework for researchers, scientists, and drug development professionals on how to safely handle such uncharacterized substances, using 1,1-Diphenylprop-2-ynylbenzene as a case study.
The Foundational Principle: The Primacy of the Safety Data Sheet (SDS)
Before any chemical is handled, the first and most critical step is to obtain and review its SDS.[5] An SDS provides essential information on hazards, handling, storage, and emergency procedures. In the case of 1,1-Diphenylprop-2-ynylbenzene, no specific SDS is currently available in public databases.
What to do in the absence of an SDS?
-
Contact the Manufacturer/Supplier: If the compound was purchased, the supplier is obligated to provide an SDS.
-
Conduct a Literature and Database Search: Search chemical databases (e.g., PubChem, CAS) for the specific compound or structurally similar molecules to infer potential hazards. While a Safety Data Sheet for the closely related compound 1,1-Diphenyl-2-propyn-1-ol indicates it can cause skin and serious eye irritation, and may cause respiratory irritation, this information should be used with caution as the toxicological properties may differ.[6][7]
-
Perform a Risk Assessment: In the absence of specific data, a thorough risk assessment is mandatory.[8][9][10] This process involves evaluating the potential hazards and the likelihood of exposure.[9][10]
A Framework for Risk Assessment of Novel Compounds
When faced with an uncharacterized substance, the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a structured approach to hazard identification.[11][12][13][14] For a novel compound, a conservative approach is to assume it is hazardous until proven otherwise.
Key Considerations for Your Risk Assessment:
-
Physical Hazards:
-
Flammability: Does the structure contain functional groups that suggest it could be flammable?
-
Explosivity: Are there any energetic functional groups (e.g., nitro, azide)? The structure of 1,1-Diphenylprop-2-ynylbenzene does not immediately suggest explosive properties, but this cannot be ruled out without testing.
-
Reactivity: How might it react with common laboratory reagents (acids, bases, oxidizing agents)?
-
-
Health Hazards:
-
Acute Toxicity: Could it be harmful if ingested, inhaled, or in contact with skin?
-
Skin Corrosion/Irritation: Many organic compounds can cause skin irritation.[6][15]
-
Eye Damage/Irritation: The eyes are particularly sensitive to chemical exposure.[6][7]
-
Sensitization: Could it cause an allergic reaction upon repeated exposure?[15]
-
Long-term Hazards: Could it be a carcinogen, mutagen, or reproductive toxin?
-
Recommended Personal Protective Equipment (PPE) for Uncharacterized Solid Compounds
Given the unknown hazard profile of 1,1-Diphenylprop-2-ynylbenzene, a high level of personal protective equipment is warranted.[16][17][18][19] The following table outlines the recommended PPE for handling this and other uncharacterized solid research chemicals.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | Provides a barrier against skin contact.[5] Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Chemical Splash Goggles with a Face Shield | Goggles provide a seal around the eyes to protect from splashes and dust. A face shield offers an additional layer of protection for the entire face.[19] |
| Body Protection | Chemical-resistant Laboratory Coat or Apron | Protects the torso and arms from splashes and spills.[20] |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95 for powders, or a half-mask respirator with appropriate cartridges for vapors if heating) | Prevents inhalation of airborne particles or vapors. The choice of respirator depends on the physical form of the substance and the procedure being performed. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills. |
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include safe handling procedures and proper disposal of waste.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a certified chemical fume hood.
-
Ensure all necessary PPE is available and in good condition.
-
Have an emergency plan in place, including the location of safety showers, eyewash stations, and fire extinguishers.
-
-
Donning PPE:
-
Wash and dry hands thoroughly.
-
Put on the inner pair of gloves.
-
Don the laboratory coat or apron.
-
Put on the respirator, ensuring a proper fit.
-
Wear safety goggles over the respirator straps.
-
Put on the face shield.
-
Don the outer pair of gloves, ensuring they go over the cuffs of the lab coat.
-
-
Handling the Compound:
-
Work with the smallest quantity of the substance necessary for the experiment.
-
Handle the compound in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[20]
-
Avoid creating dust.[20][21] If the compound is a powder, handle it carefully to prevent it from becoming airborne.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
-
-
Doffing PPE:
-
Remove the outer gloves first, peeling them off without touching the outside.
-
Remove the face shield and goggles.
-
Remove the laboratory coat or apron, turning it inside out as you remove it.
-
Remove the respirator.
-
Remove the inner gloves.
-
Wash hands thoroughly with soap and water.
-
-
Decontamination and Disposal:
-
All disposable PPE should be placed in a designated hazardous waste container.
-
Clean all non-disposable equipment thoroughly.
-
Dispose of the chemical waste in a properly labeled hazardous waste container according to your institution's guidelines. Do not let the chemical enter drains.[20]
-
Workflow for Handling Uncharacterized Chemicals
The following diagram illustrates the decision-making process and workflow for safely handling a novel or uncharacterized chemical compound.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
